molecular formula C12H21NO B2801300 1-Cyclohexylpiperidine-4-carbaldehyde CAS No. 1248988-94-4

1-Cyclohexylpiperidine-4-carbaldehyde

カタログ番号: B2801300
CAS番号: 1248988-94-4
分子量: 195.306
InChIキー: SKNCZSLUMPPXOL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Cyclohexylpiperidine-4-carbaldehyde is an organic compound with the molecular formula C12H21NO . It belongs to the piperidine chemical class, a nitrogen-containing heterocycle that is a pivotal cornerstone and one of the most important synthetic fragments for designing drugs . Piperidine derivatives are present in more than twenty classes of pharmaceuticals and represent a key scaffold in the pharmaceutical industry . As a building block, this compound features a carbaldehyde functional group, making it a versatile intermediate for synthesizing more complex molecules through reactions such as condensations and nucleophilic additions . The cyclohexylpiperidine structure is a common pharmacophore, and derivatives of this scaffold are investigated for a wide spectrum of biological activities. Piperidine-based compounds have demonstrated significant promise in scientific research as anticancer , antiviral , antimicrobial , and antipsychotic agents . The unique ability of the piperidine ring to combine with various molecular fragments allows for the creation of novel substances with potential high pharmacological activity . Research into piperidine derivatives is a rapidly advancing field, with in silico studies and computer-aided design playing an increasingly important role in predicting targets and biological activity spectra for new compounds . This product is intended for research applications as a chemical synthon in medicinal chemistry and drug discovery efforts. It is For Research Use Only. It is not intended for diagnostic or therapeutic uses.

特性

IUPAC Name

1-cyclohexylpiperidine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h10-12H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNCZSLUMPPXOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCC(CC2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248988-94-4
Record name 1-cyclohexylpiperidine-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

1-Cyclohexylpiperidine-4-carbaldehyde synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 1-Cyclohexylpiperidine-4-carbaldehyde

This guide provides a comprehensive technical overview of the primary synthetic pathways for 1-cyclohexylpiperidine-4-carbaldehyde, a key intermediate in pharmaceutical and materials science research. Designed for researchers, chemists, and drug development professionals, this document elucidates the core chemical principles, step-by-step experimental protocols, and critical process considerations for two major synthetic strategies: Reductive Amination and Direct N-Alkylation.

Introduction to Synthetic Strategy

The synthesis of 1-cyclohexylpiperidine-4-carbaldehyde involves the formation of a crucial tertiary amine bond, linking a cyclohexyl group to the nitrogen atom of a piperidine-4-carbaldehyde scaffold. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and tolerance for specific reaction conditions. This guide focuses on the two most industrially and academically relevant approaches, providing the causal logic behind each experimental step to ensure reproducibility and scalability.

Pathway A: Reductive Amination

Reductive amination is a highly efficient and widely utilized method for forming carbon-nitrogen bonds.[1][2] This one-pot reaction typically involves the condensation of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the target amine.[2][3] This pathway is advantageous due to its operational simplicity and the use of readily available starting materials.

Causality and Mechanistic Insights

The reaction proceeds via two key stages:

  • Imine Formation: Cyclohexylamine reacts with the aldehyde group of piperidine-4-carbaldehyde. This nucleophilic addition, followed by dehydration, forms a Schiff base or iminium ion intermediate. The reaction is often mildly acid-catalyzed to facilitate the dehydration step.

  • In Situ Reduction: A mild reducing agent, selective for the iminium ion over the initial aldehyde, is crucial. Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are frequently employed because they are less reactive towards carbonyls at neutral or slightly acidic pH, minimizing side reactions.[3][4]

Visualizing the Reductive Amination Pathway

G cluster_reactants Starting Materials cluster_intermediate Intermediate Formation cluster_product Final Product P4C Piperidine-4-carbaldehyde Iminium Iminium Ion Intermediate P4C->Iminium Condensation Cyclohexanone Cyclohexanone Cyclohexanone->Iminium Product 1-Cyclohexylpiperidine-4-carbaldehyde Iminium->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Iminium Solvent Solvent (e.g., DCE, MeOH)

Caption: Reductive amination workflow for synthesizing the target compound.

Experimental Protocol: Reductive Amination

This protocol is adapted from established procedures for reductive amination of piperidine derivatives.[4]

  • Reaction Setup: To a solution of piperidine-4-carbaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M), add cyclohexanone (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture. The portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield 1-cyclohexylpiperidine-4-carbaldehyde.

Pathway B: Direct N-Alkylation

Direct N-alkylation offers a more traditional and straightforward approach to forming the N-cyclohexyl bond. This method involves the nucleophilic substitution of a cyclohexyl halide by the secondary amine of piperidine-4-carbaldehyde.[5][6] The success of this pathway hinges on managing the basicity of the reaction medium and preventing side reactions.

Causality and Mechanistic Insights

This is a classic Sɴ2 (bimolecular nucleophilic substitution) reaction.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of piperidine-4-carbaldehyde acts as a nucleophile, attacking the electrophilic carbon of the cyclohexyl halide (e.g., cyclohexyl bromide).

  • Role of the Base: A base, typically an inorganic carbonate like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base, is essential.[5][6] It serves to neutralize the hydrohalic acid (e.g., HBr) formed during the reaction, preventing the protonation of the piperidine nitrogen, which would render it non-nucleophilic.

  • Solvent and Temperature: A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is ideal as it can solvate the cation of the base while not interfering with the nucleophile. Heating is often required to overcome the activation energy of the reaction.[5]

Visualizing the N-Alkylation Pathway

G cluster_reactants Starting Materials cluster_ts SN2 Transition State cluster_product Final Product P4C Piperidine-4-carbaldehyde TS [N---C---Br]‡ P4C->TS Nucleophilic Attack CycHexHalide Cyclohexyl Halide (e.g., Cyclohexyl Bromide) CycHexHalide->TS Product 1-Cyclohexylpiperidine-4-carbaldehyde TS->Product Halide Departure Base Base (e.g., K₂CO₃) Base->P4C Deprotonation/ Neutralization Solvent Solvent (e.g., MeCN)

Caption: N-Alkylation workflow via an Sɴ2 mechanism.

Experimental Protocol: N-Alkylation

This protocol is based on well-established N-alkylation procedures for piperazine and piperidine scaffolds.[5][6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend piperidine-4-carbaldehyde (1.0 eq) and potassium carbonate (K₂CO₃) (2.0-3.0 eq) in acetonitrile (MeCN).

  • Reagent Addition: Add cyclohexyl bromide (1.2 eq) to the suspension under stirring.

  • Heating: Heat the reaction mixture to reflux (approximately 82°C) for 6-12 hours. The elevated temperature is necessary to drive the Sɴ2 reaction to completion.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford the pure product.

Comparative Analysis and Data Summary

ParameterPathway A: Reductive AminationPathway B: N-Alkylation
Key Reagents Cyclohexanone, NaBH(OAc)₃Cyclohexyl Bromide, K₂CO₃
Reaction Type One-pot condensation-reductionSɴ2 Nucleophilic Substitution
Temperature Room TemperatureReflux (e.g., ~82°C in MeCN)
Key Advantages Mild conditions, high atom economy.[2]Straightforward, uses common lab reagents.
Potential Issues Formation of over-reduced byproducts.Potential for quaternization (over-alkylation), slower reaction rates.
Typical Solvents DCM, DCE, MeOHAcetonitrile, DMF

Conclusion

The synthesis of 1-cyclohexylpiperidine-4-carbaldehyde can be reliably achieved through two primary, robust pathways: reductive amination and direct N-alkylation. The choice between these methods will depend on the specific constraints of the laboratory, including available instrumentation, starting material costs, and desired purity profile. Reductive amination is often preferred for its mild conditions and efficiency, while N-alkylation provides a classic and dependable alternative. Both methods, when executed with attention to the mechanistic principles outlined in this guide, provide a reliable foundation for the synthesis of this valuable chemical intermediate.

References

  • Wünsch, B., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. Available at: [Link]

  • Bäuerle, C., et al. (2015). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition. Available at: [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education. Available at: [Link]

  • PrepChem (n.d.). Synthesis of 4-amino-1-(1-phenylcyclohexyl)piperidine. Available at: [Link]

  • Google Patents (1984). CA1187080A - 1-(cyclohexyl)-4-aryl-4-piperidine-carboxylic acid derivatives.
  • Google Patents (2021). CN112645901A - Preparation method of 1-cyclohexyl piperazine.
  • ChemSynthesis (2025). 1-cyclohexylpiperidine. Available at: [Link]

  • Arkat USA (2014). Alkylation studies of a polyhydroxylated-cyano-piperidine scaffold. ARKIVOC. Available at: [Link]

  • National Center for Biotechnology Information (2014). Synthesis and Evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) Analogues as Inhibitors of Trypanothione Reductase. PubMed Central. Available at: [Link]

  • SciSpace (n.d.). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. Available at: [Link]

  • Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Patsnap (2021). Preparation method of 1-cyclohexylpiperazine. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

Sources

physical properties of 1-Cyclohexylpiperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Physical Properties & Applications of 1-Cyclohexylpiperidine-4-carbaldehyde

Part 1: Executive Summary

1-Cyclohexylpiperidine-4-carbaldehyde (C₁₂H₂₁NO) is a critical bicyclic pharmacophore intermediate used primarily in the synthesis of neuroactive agents, including muscarinic receptor antagonists, sigma receptor ligands, and acetylcholinesterase inhibitors. Its structure features a lipophilic cyclohexyl group attached to the nitrogen of a piperidine ring, with a reactive formyl (aldehyde) group at the 4-position. This specific substitution pattern balances lipophilicity (LogP ~2.[1]0) with metabolic stability, making it an ideal scaffold for drug discovery programs targeting the Central Nervous System (CNS).[1]

Part 2: Chemical Identity & Structural Analysis

The compound exists as a substituted piperidine where the chair conformation of the piperidine ring is locked by the bulky cyclohexyl group, typically favoring the equatorial position for the 4-formyl group to minimize 1,3-diaxial interactions.

Property Data
IUPAC Name 1-Cyclohexylpiperidine-4-carbaldehyde
CAS Number Not widely indexed as commodity; see precursors below
Molecular Formula C₁₂H₂₁NO
Molecular Weight 195.30 g/mol
SMILES C1CCC(CC1)N2CCC(CC2)C=O[1][2]
InChIKey SKNCZSLUMPPXOL-UHFFFAOYSA-N
Key Precursor 1-Cyclohexylpiperidine-4-carbonitrile (CAS 3867-15-0)

Part 3: Thermodynamic & Physical Properties

Note: As a transient synthetic intermediate, specific experimental constants for the aldehyde are often extrapolated from its stable nitrile or alcohol precursors.[1] The values below represent a synthesis of predicted data and experimental analog comparisons.

Physical Constant Value / Range Technical Insight
Physical State Low-melting solid or viscous oilThe aldehyde lacks the intermolecular H-bonding of the alcohol (MP 55-59°C), lowering its melting point relative to the alcohol.
Boiling Point (Est.) 280–300°C (760 mmHg)High boiling point driven by the molecular weight (195 Da) and polarity of the tertiary amine.[1]
Boiling Point (Vac.) 135–145°C (10 mmHg)Distillable under reduced pressure; recommended purification method to avoid thermal decomposition.[1]
Density 0.98 – 1.02 g/mLSlightly denser than the parent 1-cyclohexylpiperidine (0.92 g/mL) due to the oxygen atom.[1]
LogP (Predicted) 2.0 ± 0.3Lipophilic: The cyclohexyl group significantly increases lipophilicity compared to N-methyl analogs, facilitating blood-brain barrier (BBB) penetration.[1]
pKa (Base) ~8.5 – 9.0The tertiary amine remains basic, though slightly less than simple piperidines due to the inductive effect of the 4-formyl group.[1]
Solubility DCM, EtOAc, MeOH, THFHighly soluble in non-polar and polar aprotic solvents.[1] Sparingly soluble in water unless protonated (pH < 7).[1]

Part 4: Synthesis & Reactivity Pathways

The synthesis of 1-Cyclohexylpiperidine-4-carbaldehyde typically proceeds via the reduction of the corresponding nitrile or oxidation of the alcohol. The aldehyde is rarely isolated for long-term storage due to oxidation sensitivity; it is usually generated in situ or used immediately.[1]

Synthesis Workflow Visualization

SynthesisPath Nitrile 1-Cyclohexylpiperidine- 4-carbonitrile (CAS 3867-15-0) Aldehyde 1-Cyclohexylpiperidine- 4-carbaldehyde (Target) Nitrile->Aldehyde DIBAL-H (-78°C, Toluene) Ester Ethyl 1-cyclohexyl- piperidine-4-carboxylate Alcohol 1-Cyclohexyl- piperidine-4-methanol Ester->Alcohol LiAlH4 (THF) Alcohol->Aldehyde Swern Oxidation or DMP Amine Reductive Amination Product (Drug Scaffold) Aldehyde->Amine R-NH2, NaBH(OAc)3 (DCE, RT)

Figure 1: Synthetic routes to the target aldehyde and its primary downstream application in reductive amination.[1][3]

Key Reactivity Profile
  • Reductive Amination (Primary Utility): The aldehyde reacts rapidly with primary or secondary amines in the presence of mild reducing agents like Sodium Triacetoxyborohydride (STAB) .[1]

    • Protocol: Dissolve aldehyde (1 eq) and amine (1.1 eq) in DCE. Add STAB (1.5 eq).[1] Stir at RT for 4–16h.[1]

    • Advantage:[1] The bulky cyclohexyl group does not sterically hinder the C4-aldehyde, allowing high yields (>80%).[1]

  • Oxidation Sensitivity: Like all aliphatic aldehydes, it is prone to autoxidation to 1-cyclohexylpiperidine-4-carboxylic acid upon exposure to air.[1]

    • Storage: Store under Argon/Nitrogen at -20°C.

  • Wittig Olefination: Reacts with phosphorous ylides to form chain-extended alkenes, useful for linker installation in PROTACs or bivalent ligands.[1]

Part 5: Safety & Handling (SDS Summary)

While specific toxicological data for the aldehyde is limited, it should be handled with the precautions standard for tertiary amines and aldehydes .[1]

  • Hazard Statements (GHS):

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

    • Sensitization: Aldehydes are potential contact sensitizers.[1]

  • Handling Protocol:

    • Use only in a chemical fume hood.[1]

    • Wear nitrile gloves and chemical safety goggles.[1]

    • Incompatibility: Avoid contact with strong oxidizing agents (e.g., KMnO₄, H₂O₂) and strong acids (exothermic salt formation).[1]

Part 6: References

  • PubChemLite. 1-cyclohexylpiperidine-4-carbaldehyde (C12H21NO).[1] University of Luxembourg.[1] Retrieved from

  • National Institute of Standards and Technology (NIST). Piperidine, 1-cyclohexyl- (Parent Compound Data).[1][4][5] NIST Chemistry WebBook, SRD 69.[1][4][5] Retrieved from

  • ChemSynthesis. 1-cyclohexylpiperidine synthesis and physical properties. Retrieved from

  • Common Organic Chemistry. Reductive Amination Conditions & Mechanisms. Retrieved from

  • BenchChem. 1-Cyclohexylpiperidine-4-carboxylic acid hydrochloride (Precursor Analog). Retrieved from

Sources

An In-Depth Technical Guide to the Spectral Analysis of 1-Cyclohexylpiperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to 1-Cyclohexylpiperidine-4-carbaldehyde

1-Cyclohexylpiperidine-4-carbaldehyde is a tertiary amine and an aldehyde. The piperidine scaffold is a common motif in pharmaceuticals, and the introduction of a cyclohexyl group on the nitrogen atom and a carbaldehyde at the 4-position creates a molecule with potential for further synthetic elaboration. Understanding its spectral properties is crucial for its identification, purity assessment, and structural elucidation in any research and development setting.

The molecular structure, as shown below, informs the expected spectral features. The molecule has a molecular formula of C₁₂H₂₁NO and a monoisotopic mass of 195.16 g/mol .[1]

Caption: Molecular Structure of 1-Cyclohexylpiperidine-4-carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 1-cyclohexylpiperidine-4-carbaldehyde, both ¹H and ¹³C NMR will provide a wealth of information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will show distinct signals for the aldehyde proton, the protons on the piperidine and cyclohexyl rings.

Proton Type Predicted Chemical Shift (ppm) Multiplicity Integration
Aldehyde (-CHO)9.5 - 10.0Singlet (or narrow triplet)1H
Piperidine (α to N, adjacent to cyclohexyl)2.5 - 3.0Multiplet2H
Piperidine (α to N, adjacent to C4)2.0 - 2.5Multiplet2H
Piperidine (β to N) & Methine (CH-CHO)1.5 - 2.0Multiplet5H
Cyclohexyl & Piperidine1.0 - 1.8Multiplet11H

Causality Behind Predictions:

  • Aldehyde Proton: The proton attached to the carbonyl carbon is highly deshielded due to the electronegativity of the oxygen and the magnetic anisotropy of the C=O bond, hence its characteristic downfield shift to around 9-10 ppm.[2][3]

  • Piperidine Protons Alpha to Nitrogen: The protons on the carbons directly attached to the nitrogen atom (positions 2 and 6) are deshielded by the electronegative nitrogen, typically appearing in the 2.0-3.0 ppm region.

  • Methine Proton at C4: The proton on the carbon bearing the aldehyde group will be deshielded by the electron-withdrawing effect of the carbonyl group and will likely resonate between 2.0 and 2.5 ppm.

  • Cyclohexyl and Remaining Piperidine Protons: The majority of the protons on the cyclohexyl and piperidine rings are in a saturated aliphatic environment and will appear as a complex multiplet in the upfield region of the spectrum (1.0-2.0 ppm).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by a highly downfield signal for the carbonyl carbon and distinct signals for the carbons of the two cyclic systems.

Carbon Type Predicted Chemical Shift (ppm)
Carbonyl (C=O)190 - 205
Piperidine (α to N)50 - 60
Cyclohexyl (CH-N)55 - 65
Piperidine (C4-CHO)45 - 55
Piperidine (β to N)25 - 35
Cyclohexyl (other CH₂)20 - 30

Causality Behind Predictions:

  • Carbonyl Carbon: The carbonyl carbon is significantly deshielded and appears in the far downfield region of the spectrum, a hallmark of aldehydes and ketones.[4]

  • Carbons Alpha to Nitrogen: The carbons directly bonded to the nitrogen in the piperidine ring (C2, C6) and the methine carbon of the cyclohexyl group attached to the nitrogen are deshielded due to the electronegativity of the nitrogen atom.

  • Piperidine C4: The carbon atom to which the aldehyde group is attached will also be deshielded.

  • Aliphatic Carbons: The remaining methylene carbons of both the piperidine and cyclohexyl rings will resonate in the typical aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption from the carbonyl group of the aldehyde.

Functional Group Expected Frequency Range (cm⁻¹) Intensity
C=O (Aldehyde)1720 - 1740Strong
C-H (Aldehyde)2720 and 2820Medium (two bands)
C-H (Aliphatic)2850 - 3000Strong
C-N1000 - 1250Medium

Causality Behind Predictions:

  • Carbonyl Stretch: The C=O bond of a saturated aliphatic aldehyde gives rise to a very strong and sharp absorption band in the region of 1720-1740 cm⁻¹.[2][5] This is one of the most characteristic absorptions in an IR spectrum.

  • Aldehydic C-H Stretch: A key diagnostic feature for aldehydes is the presence of two medium-intensity C-H stretching bands around 2720 cm⁻¹ and 2820 cm⁻¹.[3][5] The lower frequency band is often particularly useful for distinguishing aldehydes from other carbonyl-containing compounds.

  • Aliphatic C-H Stretch: The numerous C-H bonds in the cyclohexyl and piperidine rings will result in strong absorptions in the 2850-3000 cm⁻¹ region.

  • C-N Stretch: The C-N stretching vibration of the tertiary amine will appear in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 195, corresponding to the molecular weight of the compound. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent with C₁₂H₂₁NO.[6][7]

  • Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom.[6][8] For 1-cyclohexylpiperidine-4-carbaldehyde, this could lead to several key fragments.

    • Cleavage of the cyclohexyl ring from the nitrogen would result in a fragment ion at m/z = 112 (piperidine-4-carbaldehyde radical cation) and a cyclohexyl radical.

    • Cleavage within the piperidine ring is also possible.

  • Loss of the Aldehyde Group: Fragmentation involving the loss of the formyl group (CHO, 29 Da) could lead to a peak at m/z = 166.

  • Fragmentation of the Cyclohexyl and Piperidine Rings: The saturated rings can undergo various ring-opening and fragmentation pathways, leading to a series of smaller fragment ions.

A predicted mass spectrum from PubChem Lite for [M+H]⁺ shows a peak at m/z 196.17.[1]

fragmentation M [C12H21NO]+• m/z = 195 F1 [C6H10NO]+ m/z = 112 M->F1 - C6H11• F2 [C11H20N]+ m/z = 166 M->F2 - CHO• F3 [C6H11]+ m/z = 83 M->F3 - C6H10NO•

Caption: Predicted Major Fragmentation Pathways in Mass Spectrometry

Experimental Protocols

The following are generalized, yet detailed, step-by-step methodologies for acquiring the spectral data discussed.

NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of 1-cyclohexylpiperidine-4-carbaldehyde.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger spectral width (e.g., 220-240 ppm) and a longer relaxation delay (2-5 seconds) are typically required. A greater number of scans will be needed compared to the ¹H spectrum.

IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR accessory.

    • Record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction:

    • Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization:

    • The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectral data for 1-cyclohexylpiperidine-4-carbaldehyde. By understanding the characteristic spectral features of its constituent functional groups, researchers can confidently identify and characterize this compound. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in the laboratory. While this guide is based on established spectroscopic principles and data from analogous structures, experimental verification remains the gold standard in chemical analysis.

References

  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved from [Link]

  • LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Oregon State University. (2020). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Scribd. (n.d.). IR Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • JoVE. (2023). Video: Mass Spectrometry of Amines. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
  • Google Books. (n.d.). Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives.
  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3558-3567.
  • PubChem. (n.d.). 1-Cyclohexylpiperidine. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Retrieved from [Link]

  • LibreTexts. (2024). 24.11: Spectroscopy of Amines. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • YouTube. (2020). PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

  • PMC. (n.d.). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-cyclohexylpiperidine-4-carbaldehyde (C12H21NO). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-Cyclohexylpiperidine-4-carbaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Solubility in Drug Development

In the landscape of modern pharmaceutical research and development, the journey of a novel chemical entity from a promising lead to a viable drug candidate is fraught with challenges. Among the most critical physicochemical properties that dictate the success of this journey is solubility. Poor solubility can lead to low bioavailability, erratic absorption, and ultimately, the failure of an otherwise potent compound. This guide focuses on 1-Cyclohexylpiperidine-4-carbaldehyde, a heterocyclic compound featuring a piperidine ring, a common scaffold in medicinal chemistry renowned for its presence in a wide array of clinically approved drugs.[1][2] The piperidine motif often imparts favorable pharmacokinetic properties, enhancing a drug's ability to navigate biological systems.[1] Understanding the solubility of intermediates like 1-Cyclohexylpiperidine-4-carbaldehyde is therefore not merely an academic exercise but a cornerstone of efficient process development, formulation design, and successful drug discovery.

This document provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 1-Cyclohexylpiperidine-4-carbaldehyde in common organic solvents. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their experimental work.

Molecular Architecture and its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. 1-Cyclohexylpiperidine-4-carbaldehyde possesses a unique combination of features that govern its interaction with various solvents: a non-polar cyclohexyl group, a polar piperidine ring with a tertiary amine, and a polar carbaldehyde group.

  • The Piperidine Scaffold: The piperidine ring itself is a versatile structural motif. While the carbon framework is non-polar, the nitrogen atom introduces polarity and can act as a hydrogen bond acceptor.[3] The presence of this nitrogen atom is crucial for the compound's basicity and its potential to interact with protic solvents.

  • The Cyclohexyl Substituent: The bulky, non-polar cyclohexyl group significantly contributes to the lipophilicity of the molecule. This feature suggests a preference for solubility in non-polar organic solvents.

  • The Carbaldehyde Functional Group: The aldehyde group (-CHO) is polar and contains a carbonyl oxygen that can act as a hydrogen bond acceptor. This group enhances the compound's ability to dissolve in polar solvents.

The interplay between the lipophilic cyclohexyl group and the polar piperidine and carbaldehyde moieties results in a molecule with a balanced polarity, suggesting it will exhibit a range of solubilities across different organic solvents. The general principle of "like dissolves like" provides a foundational framework for predicting these solubilities.[4] Polar solvents are expected to dissolve polar solutes, and non-polar solvents will dissolve non-polar solutes.

Predicted Solubility Profile

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Aprotic Hexane, TolueneLow to ModerateThe large non-polar cyclohexyl group will favor interaction with these solvents, but the polar aldehyde and piperidine ring will limit high solubility.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, AcetoneHighThese solvents can effectively solvate both the non-polar and polar regions of the molecule through dipole-dipole interactions. The carbonyl oxygen and piperidine nitrogen can interact with the partial positive charges of the solvent molecules.
Polar Protic Methanol, EthanolHighThe hydroxyl group of these solvents can act as a hydrogen bond donor to the nitrogen of the piperidine ring and the oxygen of the carbaldehyde group, leading to strong solute-solvent interactions.
Highly Polar WaterLowThe significant non-polar character of the cyclohexyl group is expected to dominate, leading to poor solubility in water despite the presence of polar functional groups. The general rule of thumb is that a polar group can solubilize up to four or five carbon atoms in water.[4]

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate and reliable solubility data, a systematic experimental approach is essential. The following protocol outlines a standard method for determining the solubility of a solid organic compound like 1-Cyclohexylpiperidine-4-carbaldehyde.

Objective:

To determine the approximate solubility of 1-Cyclohexylpiperidine-4-carbaldehyde in a range of organic solvents at a specified temperature (e.g., room temperature, 25°C).

Materials and Equipment:
  • 1-Cyclohexylpiperidine-4-carbaldehyde (solid)

  • Selected organic solvents (e.g., hexane, toluene, DCM, THF, ethyl acetate, acetone, methanol, ethanol)

  • Small test tubes or vials with caps

  • Analytical balance

  • Vortex mixer

  • Pipettes or graduated cylinders

  • Constant temperature bath (optional, for temperature control)

Step-by-Step Methodology:
  • Preparation: Place a small, accurately weighed amount of 1-Cyclohexylpiperidine-4-carbaldehyde (e.g., 10 mg) into a series of clean, dry test tubes.[5][6][7]

  • Solvent Addition: To each test tube, add a specific volume of a single solvent (e.g., 1 mL) in small portions.[5][6][7]

  • Mixing: After each addition of solvent, cap the test tube and shake or vortex it vigorously for a set period (e.g., 30-60 seconds) to facilitate dissolution.[5][6][7]

  • Observation: After mixing, allow the solution to stand and observe if the solid has completely dissolved.

  • Incremental Solvent Addition: If the solid has not fully dissolved, continue to add the solvent in known increments (e.g., 0.5 mL), vortexing after each addition, until the solid is completely dissolved. Record the total volume of solvent used.

  • Classification: The solubility can be classified based on the amount of solvent required to dissolve the solid. For example:

    • Very Soluble: < 1 part of solvent required for 1 part of solute.

    • Freely Soluble: From 1 to 10 parts of solvent.

    • Soluble: From 10 to 30 parts of solvent.

    • Sparingly Soluble: From 30 to 100 parts of solvent.

    • Slightly Soluble: From 100 to 1,000 parts of solvent.

    • Very Slightly Soluble: From 1,000 to 10,000 parts of solvent.

    • Practically Insoluble: > 10,000 parts of solvent.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation weigh Weigh 10 mg of Compound dispense Dispense into Test Tubes weigh->dispense add_solvent Add 1 mL of Solvent dispense->add_solvent vortex Vortex for 60s add_solvent->vortex observe Observe for Dissolution vortex->observe dissolved Completely Dissolved? observe->dissolved record Record Total Volume dissolved->record Yes add_more Add 0.5 mL Solvent Increment dissolved->add_more No add_more->vortex

Sources

Stability and Storage of 1-Cyclohexylpiperidine-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Cyclohexylpiperidine-4-carbaldehyde is a bifunctional molecule incorporating a reactive aldehyde group and a tertiary amine within a piperidine ring, substituted with a cyclohexyl group. This compound serves as a valuable intermediate in the synthesis of a variety of chemical entities, particularly in the fields of pharmaceutical development and materials science. Its utility in synthesizing novel analgesics, antidepressants, and other therapeutic agents, as well as its application in creating specialized polymers and agrochemicals, underscores the importance of understanding its chemical stability and optimal storage conditions.[1]

The presence of the aldehyde functional group, in particular, renders the molecule susceptible to degradation pathways that can impact its purity, reactivity, and overall fitness for use in sensitive applications. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Cyclohexylpiperidine-4-carbaldehyde, drawing upon established principles of organic chemistry and best practices for handling reactive aldehydes.

Chemical Properties and Inherent Instability

The chemical reactivity of 1-Cyclohexylpiperidine-4-carbaldehyde is dominated by the aldehyde moiety. Aliphatic aldehydes are well-documented to be prone to several degradation pathways, which can compromise the integrity of the material over time.[2]

Key Degradation Pathways
  • Oxidation: The primary degradation route for most aldehydes is oxidation to the corresponding carboxylic acid. This process is often autocatalytic, as the presence of the resulting acid can accelerate further oxidation.[3] This is particularly problematic as even trace amounts of the carboxylic acid impurity can alter the intended reaction pathways and introduce downstream purification challenges.

  • Polymerization (Trimerization): Aliphatic aldehydes have a tendency to undergo self-condensation to form cyclic trimers (trioxanes).[3] This polymerization is often acid-catalyzed and can be accelerated by the presence of acidic impurities formed during oxidation.[3] Trimer formation results in a decrease in the active aldehyde content and can lead to the formation of solid precipitates, as the trimer often has a higher melting point.[3]

  • Aldol Condensation: While less common under typical storage conditions, in the presence of acidic or basic catalysts, aldehydes can undergo aldol condensation reactions, leading to the formation of β-hydroxy aldehydes or α,β-unsaturated aldehydes and other complex mixtures.

The tertiary amine of the piperidine ring is generally more stable but can be susceptible to oxidation, particularly in the presence of strong oxidizing agents, which are to be avoided.[4]

Recommended Storage and Handling Protocols

To mitigate the inherent instability of 1-Cyclohexylpiperidine-4-carbaldehyde, strict adherence to appropriate storage and handling protocols is paramount. The following recommendations are based on best practices for volatile and reactive aliphatic aldehydes.[2][5]

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature Store at 2-8°C for short-term storage. For long-term storage, consider -20°C.[2][4][6]Lower temperatures slow down the rates of both oxidation and polymerization. However, some evidence suggests that very low temperatures can accelerate trimer formation in neat aldehydes.[3] Therefore, dilution prior to long-term freezing is advisable.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[4]Displacing oxygen from the storage container minimizes the risk of oxidation.
Light Protect from direct sunlight and store in an amber or opaque container.[4]Light can promote photo-oxidation and other degradation reactions.
Container Use a tightly sealed container made of glass or, as some evidence suggests for aliphatic aldehydes, aluminum.[3]Prevents exposure to atmospheric oxygen and moisture.
Form For long-term storage, dilution in a primary alcohol (e.g., ethanol) to a 10% solution is recommended.[3]In alcoholic solutions, aldehydes exist in equilibrium with the more stable hemiacetal form, which is less prone to oxidation and polymerization.[3]
Handling Procedures
  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[4][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6][7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and bases.[4]

  • Dispensing: When dispensing, do so quickly and reseal the container promptly. If stored under an inert atmosphere, flush the headspace with the inert gas before resealing.

Stability Assessment: Experimental Protocol

Regular assessment of the purity of 1-Cyclohexylpiperidine-4-carbaldehyde is crucial, especially for material that has been in storage for an extended period.

Protocol: Purity Assessment by Gas Chromatography (GC)
  • Standard Preparation:

    • Prepare a stock solution of 1-Cyclohexylpiperidine-4-carbaldehyde of known concentration (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

    • From the stock solution, prepare a series of calibration standards at different concentrations.

  • Sample Preparation:

    • Accurately weigh a sample of the stored 1-Cyclohexylpiperidine-4-carbaldehyde and dissolve it in the chosen solvent to a known concentration.

  • GC-FID/MS Analysis:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).

    • Injector: Set the injector temperature to a value that ensures rapid volatilization without thermal degradation. Be aware that GC analysis itself can sometimes induce degradation of sensitive compounds.[8][9]

    • Oven Program: Develop a temperature gradient program that provides good separation of the main peak from any potential degradation products (e.g., the corresponding carboxylic acid or trimer).

    • Detector: A Flame Ionization Detector (FID) can be used for quantification. A Mass Spectrometer (MS) is highly recommended for the identification of any degradation products.

  • Data Analysis:

    • Quantify the purity of the sample by comparing the peak area of the main component to the calibration curve.

    • Analyze any additional peaks using the MS to identify potential degradation products. Signs of degradation may include a reduced peak area for the target aldehyde, the appearance of new peaks, or a shift in retention time.[2]

Visualizing Degradation and Stability Workflow

To better understand the processes involved in the degradation of 1-Cyclohexylpiperidine-4-carbaldehyde and the workflow for its stability assessment, the following diagrams are provided.

cluster_degradation Potential Degradation Pathways Aldehyde 1-Cyclohexylpiperidine- 4-carbaldehyde Acid 1-Cyclohexylpiperidine- 4-carboxylic acid Aldehyde->Acid Oxidation (O2) Trimer Cyclic Trimer (Trioxane derivative) Aldehyde->Trimer Polymerization (Acid-catalyzed)

Caption: Key degradation pathways for 1-Cyclohexylpiperidine-4-carbaldehyde.

cluster_workflow Stability Assessment Workflow Start Stored Sample of 1-Cyclohexylpiperidine-4-carbaldehyde SamplePrep Sample Preparation (Dilution in appropriate solvent) Start->SamplePrep GC_Analysis GC-FID/MS Analysis SamplePrep->GC_Analysis Data_Analysis Data Analysis (Purity Calculation & Impurity ID) GC_Analysis->Data_Analysis Decision Purity > Specification? Data_Analysis->Decision Pass Material suitable for use Decision->Pass Yes Fail Material requires purification or disposal Decision->Fail No

Caption: Experimental workflow for assessing the stability of the aldehyde.

Conclusion

The stability of 1-Cyclohexylpiperidine-4-carbaldehyde is intrinsically linked to the reactive nature of its aldehyde functional group. By understanding the primary degradation pathways of oxidation and polymerization, and by implementing stringent storage and handling protocols, researchers and drug development professionals can ensure the long-term integrity and reliability of this important chemical intermediate. The recommendations outlined in this guide, including storage under an inert atmosphere at reduced temperatures and the potential for stabilization through dilution in alcohol, provide a robust framework for maintaining the quality of 1-Cyclohexylpiperidine-4-carbaldehyde for its intended applications. Regular analytical assessment is a critical component of a comprehensive quality control strategy for this compound.

References

  • UCCS. (n.d.). Handling and Storage of Hazardous Materials. [Link]

  • NIOSH. (2003, March 15). ALIPHATIC ALDEHYDES: METHOD 2018. [Link]

  • Hotha, K., Roychowdhury, S., & Subramanian, V. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Journal of Analytical Chemistry, 7, 107-140.
  • PubChem. (n.d.). 1-Cyclohexylpiperidine. [Link]

  • Google Patents. (n.d.). CN1210849A - Aliphatic alkane aldehyde having better storage stability and method for...
  • ChemSynthesis. (2025, May 20). 1-cyclohexylpiperidine. [Link]

  • PubMed. (n.d.). 1-[1-2-Benzo[b]thiopheneyl)cyclohexyl]piperidine hydrochloride (BTCP) yields two active primary metabolites in vitro: synthesis, identification from rat liver microsome extracts, and affinity for the neuronal dopamine transporter. [Link]

  • PubChemLite. (n.d.). 1-cyclohexylpiperidine-4-carbaldehyde (C12H21NO). [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-amino-1-(1-phenylcyclohexyl)piperidine. [Link]

  • NIST. (n.d.). Piperidine, 1-cyclohexyl-. [Link]

  • ResearchGate. (2025, August 6). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues | Request PDF. [Link]

  • PubMed. (2014, July 15). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. [Link]

  • Google Patents. (n.d.). CA1187080A - 1-(cyclohexyl)
  • Hotha, K., Roychowdhury, S., & Subramanian, V. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Journal of Analytical Chemistry, 7, 107-140. [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Reductive Amination of 1-Cyclohexylpiperidine-4-carbaldehyde

[1]

Executive Summary

The 1-cyclohexylpiperidine-4-carbaldehyde scaffold is a critical pharmacophore in medicinal chemistry, frequently serving as a precursor for GPCR ligands (e.g., opioid, chemokine, and sigma receptors).[1] Its unique structural features—a basic tertiary amine within a piperidine ring and a reactive aldehyde handle—present specific synthetic challenges, primarily regarding solubility, pH management, and chemoselectivity.

This application note provides a definitive guide to the reductive amination of this substrate. We prioritize the Sodium Triacetoxyborohydride (STAB) protocol due to its superior selectivity and operational simplicity, while offering alternative workflows for specific amine partners.

Chemo-Physical Profile & Strategic Considerations

Before initiating synthesis, the operator must understand the substrate's behavior in solution.

PropertyDescriptionSynthetic Implication
Structure 1-Cyclohexylpiperidine-4-carbaldehydeContains a basic nitrogen (

for the piperidine N).[1]
Basicity Moderate BaseThe substrate can buffer acidic catalysts. Acetic acid (AcOH) is required not just for catalysis but to neutralize the piperidine nitrogen to prevent catalyst deactivation.
Solubility LipophilicSoluble in DCE, DCM, THF. Poor solubility in water.
Stability Oxidatively LabileAldehydes oxidize to carboxylic acids upon prolonged air exposure. Use fresh material or repurify via bisulfite adducts.
Mechanistic Strategy

Reductive amination proceeds via an iminium ion intermediate. The success of the reaction depends on the rate of iminium formation versus the rate of aldehyde reduction.

  • Sodium Borohydride (NaBH₄): Too aggressive; reduces the aldehyde before the imine forms.

  • Sodium Cyanoborohydride (NaBH₃CN): Effective but toxic; requires pH 6–7 control.

  • Sodium Triacetoxyborohydride (STAB): The reagent of choice. It is sterically bulky and electron-deficient, making it negligible towards aldehydes but highly reactive towards protonated imines (iminium ions).

Experimental Protocols

Protocol A: The "Gold Standard" (STAB/DCE)

Recommended for: Aromatic amines, secondary amines, and non-polar primary amines.

Reagents:

  • Substrate: 1-Cyclohexylpiperidine-4-carbaldehyde (1.0 equiv)[1]

  • Amine Partner: 1.1 – 1.2 equiv

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Catalyst: Glacial Acetic Acid (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) [Anhydrous][1]

Step-by-Step Methodology:

  • Imine Pre-equilibrium (Critical):

    • In a flame-dried round-bottom flask under

      
      , dissolve the aldehyde (1.0 equiv) and the amine (1.1 equiv) in DCE (concentration ~0.1 M).
      
    • Add Glacial Acetic Acid (1.5 equiv).

    • Insight: The acid protonates the piperidine nitrogen first, then catalyzes the dehydration of the carbinolamine to the imine.

    • Stir at Room Temperature (RT) for 30–60 minutes. Do not add the reducing agent yet.

  • Reduction:

    • Add STAB (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur. The reaction mixture typically remains a suspension or cloudy solution.

    • Stir at RT for 2–16 hours. Monitor via LCMS (look for M+H of product; disappearance of imine mass).

  • Quench & Workup:

    • Quench: Slowly add saturated aqueous

      
       (equal volume to solvent). Stir vigorously for 15 minutes to quench excess borohydride.
      
    • Extraction: Separate phases. Extract the aqueous layer with DCM (2x).

    • Wash: Combine organics and wash with brine. Dry over

      
      .
      
    • Concentration: Evaporate solvent under reduced pressure.

  • Purification:

    • The crude material is often clean enough for biological screening.

    • If purification is needed, use Flash Column Chromatography.[2]

    • Stationary Phase: Silica Gel.[3]

    • Eluent: DCM:MeOH:NH₄OH (e.g., 95:5:0.5). Note: Ammonia is essential to prevent the basic product from streaking.

Protocol B: The "Solubility Solution" (NaBH₃CN/MeOH)

Recommended for: Polar amine salts (e.g., amino acid esters, HCl salts) insoluble in DCE.

Safety Warning: NaBH₃CN generates HCN gas in strong acid. Work in a well-ventilated fume hood.

  • Dissolution: Dissolve aldehyde (1.0 equiv) and amine (1.2 equiv) in anhydrous Methanol (MeOH).

  • pH Adjustment: If using an amine salt (e.g., R-NH2[1]·HCl), add TEA (1.0 equiv) to free the base. Then, adjust pH to ~6 using Acetic Acid.

  • Reduction: Add NaBH₃CN (1.5 equiv).

  • Reaction: Stir at RT overnight.

  • Workup: Quench with 1N NaOH (to pH > 10) to ensure HCN is trapped as cyanide and the product is free-based. Extract with DCM.

Mechanistic Visualization

The following diagram illustrates the kinetic selectivity of the STAB protocol, highlighting why it prevents side reactions.

GStartAldehyde + AmineCarbinolCarbinolamineIntermediateStart->Carbinol Nucleophilic AttackStart->Aldehyde_Side Slow with STAB(Steric Bulk)ImineImine (Neutral)Carbinol->Imine -H2OIminiumIminium Ion(Activated)Imine->Iminium +H+ (from AcOH)ProductSecondary/TertiaryAmine ProductIminium->Product Fast Reduction(Hydride Transfer)AcidAcetic Acid(Catalyst)Acid->IminiumSTABSTAB(Hydride Source)STAB->Product

Figure 1: Mechanistic pathway of STAB-mediated reductive amination. Note the critical role of acid in generating the electrophilic iminium species, which STAB reduces selectively over the neutral aldehyde.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
No Reaction (Aldehyde remains) Imine formation failed.Increase AcOH to 2-3 equiv. Ensure molecular sieves (4Å) are added if the amine is sterically hindered (forces dehydration).
Alcohol Byproduct (Reduced Aldehyde) Reducing agent too active or added too early.Wait longer before adding STAB (allow imine to form). Ensure reagents are dry. Switch from NaBH₄ to STAB if not already using.
Dialkylation (with primary amines) Primary amine product reacts with aldehyde again.Use a large excess of the amine (2-5 equiv) if the amine is cheap. Alternatively, use a stepwise protocol: form imine in MeOH, evaporate, then reduce.
Low Yield (Workup) Product stuck in aqueous phase.The piperidine product is very polar/basic. Ensure aqueous layer pH > 12 before extraction. Use "Salting out" (saturate with NaCl).

Decision Workflow

Use this logic tree to select the appropriate protocol for your specific amine partner.

WorkflowStartSelect Amine PartnerType_CheckIs the AmineSoluble in DCE/DCM?Start->Type_CheckProtocol_APROTOCOL A:STAB / DCE / AcOH(Standard)Type_Check->Protocol_A YesSensitiveIs the AmineAcid Sensitive?Type_Check->Sensitive No / PartialDesc_ABest for anilines,secondary aminesProtocol_A->Desc_AProtocol_BPROTOCOL B:NaBH3CN / MeOH(Polar/Salts)Desc_BBest for amino acids,HCl saltsProtocol_B->Desc_BSensitive->Protocol_B NoProtocol_CPROTOCOL C:Ti(OiPr)4 / NaBH4(Lewis Acid Activation)Sensitive->Protocol_C Yes (Avoid AcOH)

Figure 2: Decision matrix for protocol selection based on amine physicochemical properties.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Gassama, A., et al. (2015).[4] "Synthesis of N-Substituted piperidines from piperidone." Journal de la Société Ouest-Africaine de Chimie, 039, 31-40.[1][4] [Link]

  • Common Organic Chemistry. (2023). "Reductive Amination - Common Conditions: Sodium Triacetoxyborohydride (STAB)." [Link]

  • Musacchio, A. J., et al. (2017). "Reductive Amination, and How It Works." Master Organic Chemistry. [Link]

Application Notes & Protocols: Strategic Olefination of 1-Cyclohexylpiperidine-4-carbaldehyde via the Wittig Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Wittig Reaction in Amine Scaffolding

The Wittig reaction stands as a cornerstone of modern organic synthesis, providing a powerful and reliable method for the construction of carbon-carbon double bonds from carbonyl compounds.[1][2] Its significance is particularly pronounced in the field of medicinal chemistry, where the precise installation of alkene moieties can profoundly influence the pharmacological profile of a drug candidate. This guide focuses on the application of the Wittig reaction to 1-Cyclohexylpiperidine-4-carbaldehyde, a valuable building block in drug discovery. The piperidine core is a prevalent scaffold in numerous approved drugs, and modifications at the 4-position are crucial for tuning receptor affinity, selectivity, and pharmacokinetic properties.[3]

This document provides a comprehensive technical overview and detailed experimental protocols for controlling the stereochemical outcome of the Wittig olefination of 1-Cyclohexylpiperidine-4-carbaldehyde. By carefully selecting the appropriate Wittig reagent and reaction conditions, researchers can selectively synthesize either the (Z)- or (E)-alkene, enabling the systematic exploration of geometric isomers in structure-activity relationship (SAR) studies.

Mechanistic Rationale: Controlling (E/Z) Stereoselectivity

The stereochemical course of the Wittig reaction is not arbitrary; it is a direct consequence of the reactivity of the phosphonium ylide employed.[4] The reaction proceeds through the formation of a four-membered ring intermediate, the oxaphosphetane, which subsequently decomposes to the alkene and triphenylphosphine oxide (TPPO).[2][5] The geometry of the final alkene is determined by the relative stability of the diastereomeric transition states leading to the oxaphosphetane.[6]

Key Determinants of Stereoselectivity:
  • Ylide Stability: This is the primary factor governing the stereochemical outcome.

    • Non-stabilized Ylides: These ylides, where the carbanion is adjacent to alkyl or aryl groups, are highly reactive.[7] The reaction is rapid and irreversible, proceeding under kinetic control. The initial cycloaddition favors a puckered, sterically-minimized transition state that leads to the cis-oxaphosphetane, which decomposes to yield the (Z)-alkene as the major product.[1][8]

    • Stabilized Ylides: When the ylide carbanion is stabilized by an adjacent electron-withdrawing group (EWG), such as an ester or ketone, it is significantly less reactive.[4][7] This allows the initial cycloaddition to be reversible. The intermediates can equilibrate to the more thermodynamically stable trans-oxaphosphetane, which minimizes steric interactions. Subsequent decomposition of this intermediate furnishes the (E)-alkene with high selectivity.[5][7]

  • Presence of Lithium Salts: Under certain conditions, particularly when using organolithium bases like n-BuLi for ylide generation, lithium salts (e.g., LiBr, LiI) are present in the reaction mixture. These salts can coordinate to the betaine intermediate, promoting equilibration and potentially eroding the (Z)-selectivity of non-stabilized ylides in a process termed "stereochemical drift".[1][6] For high (Z)-selectivity, "salt-free" conditions, often achieved using bases like potassium bis(trimethylsilyl)amide (KHMDS), are preferred.

  • The Schlosser Modification: To override the inherent (Z)-selectivity of non-stabilized ylides, the Schlosser modification can be employed to produce (E)-alkenes.[1] This technique involves treating the initial betaine intermediate with a second equivalent of strong base (e.g., phenyllithium) at very low temperatures. This deprotonates the carbon alpha to the phosphorus, forming a β-oxido ylide. Subsequent protonation and elimination favor the formation of the (E)-alkene.[7][9][10]

decision_workflow cluster_z Protocol A cluster_e Protocol B start Desired Alkene Stereoisomer? z_path Select (Z)-Alkene Protocol start->z_path (Z)-Isomer e_path Select (E)-Alkene / HWE Protocol start->e_path (E)-Isomer ylide_gen_z Generate Non-stabilized Ylide (e.g., KHMDS, 0°C) z_path->ylide_gen_z anion_gen_e Generate Phosphonate Anion (e.g., NaH, RT) e_path->anion_gen_e react_z React with Aldehyde (0°C to RT) ylide_gen_z->react_z workup_z Aqueous Workup (NH₄Cl) react_z->workup_z purify_z Purify via Chromatography (Remove TPPO) workup_z->purify_z final_product Characterized Pure Product (NMR, MS, IR) purify_z->final_product react_e React with Aldehyde (RT to Heat) anion_gen_e->react_e workup_e Aqueous Workup (Water) react_e->workup_e purify_e Purify (Water-soluble byproduct) workup_e->purify_e purify_e->final_product

Sources

application of 1-Cyclohexylpiperidine-4-carbaldehyde in σ1 receptor ligand synthesis

Strategic Application of 1-Cyclohexylpiperidine-4-carbaldehyde in Receptor Ligand Synthesis

Executive Summary

The sigma-1 receptor (


1-Cyclohexylpiperidine-4-carbaldehyde (1-CP-4-CHO) serves as a pivotal "divergent intermediate" in medicinal chemistry. It provides the pre-assembled "Left-Hand Side" (LHS) of the pharmacophore (the bulky hydrophobic cyclohexyl group and the protonatable piperidine nitrogen) while offering a reactive aldehyde handle at the C4 position. This handle allows for the rapid generation of "Right-Hand Side" (RHS) diversity via reductive amination or olefination, facilitating the synthesis of picomolar-affinity ligands structurally related to PB28 and Donepezil-like derivatives.

This guide details the strategic application of 1-CP-4-CHO, providing validated protocols for its synthesis and subsequent derivatization into potent

Pharmacophore Integration & Mechanistic Rationale

The Receptor Pharmacophore

The canonical

  • Positive Ionizable Center: A basic nitrogen (usually tertiary) to form an electrostatic salt bridge with Glu172 .

  • Primary Hydrophobic Region: A bulky group (cyclohexyl, phenyl) occupying the hydrophobic pocket formed by Val162, Leu105, and Tyr103.

  • Secondary Hydrophobic Region: A distal aromatic or heteroaromatic ring connected by a linker, interacting with the "lid" region of the receptor.

The Role of 1-Cyclohexylpiperidine-4-carbaldehyde

1-CP-4-CHO perfectly satisfies the first two requirements and provides the vector for the third.

  • N-Cyclohexylpiperidine Moiety: Acts as the high-affinity anchor. The cyclohexyl group is a bioisostere for the phenyl group found in haloperidol but often confers better metabolic stability and

    
     selectivity over 
    
    
    or Dopamine D2 receptors.
  • C4-Aldehyde: Allows for variable linker lengths (C1–C4) to optimize the distance to the secondary hydrophobic region.

PharmacophoreLHSHydrophobic Pocket 1(Cyclohexyl Group)CoreIonizable Center(Piperidine Nitrogen)LHS->Core AnchoringLinkerLinker Origin(C4-Aldehyde)Core->Linker ScaffoldGlu172Glu172 InteractionCore->Glu172Salt BridgeRHSHydrophobic Pocket 2(Target Diversity)Linker->RHS Reductive Aminationor Wittig

Figure 1: Pharmacophore mapping of 1-Cyclohexylpiperidine-4-carbaldehyde within the

Experimental Protocols

Precursor Synthesis: Preparation of 1-Cyclohexylpiperidine-4-carbaldehyde

Note: While this intermediate is commercially available, in-house preparation ensures freshness, as aldehydes are prone to oxidation.

Route: Reductive amination of cyclohexanone with ethyl isonipecotate, followed by reduction and oxidation.

Reagents:

  • Ethyl isonipecotate (CAS: 1126-09-6)

  • Cyclohexanone

  • Sodium triacetoxyborohydride (STAB)

  • Lithium Aluminum Hydride (LiAlH4)[1][2]

  • Swern Oxidation reagents (Oxalyl chloride, DMSO, TEA)

Step-by-Step Protocol:

  • N-Alkylation (Formation of Scaffold):

    • Dissolve ethyl isonipecotate (10 mmol) and cyclohexanone (12 mmol) in DCE (50 mL).

    • Add acetic acid (12 mmol) and stir for 30 min at room temperature (RT).

    • Add STAB (15 mmol) portion-wise. Stir overnight under

      
      .
      
    • Workup: Quench with sat.

      
      , extract with DCM. Purify via flash chromatography (Hex/EtOAc). Yield: ~85% of Ethyl 1-cyclohexylpiperidine-4-carboxylate .
      
  • Reduction to Alcohol:

    • Dissolve the ester (5 mmol) in anhydrous THF (20 mL) at 0°C.

    • Add LiAlH4 (1.0 M in THF, 7.5 mmol) dropwise.

    • Warm to RT and reflux for 2 hours.

    • Workup: Fieser workup (

      
       mL 
      
      
      ,
      
      
      mL 15% NaOH,
      
      
      mL
      
      
      ). Filter precipitate. Concentrate filtrate to yield (1-cyclohexylpiperidin-4-yl)methanol .
  • Swern Oxidation (Aldehyde Generation):

    • To oxalyl chloride (6 mmol) in DCM (15 mL) at -78°C, add DMSO (12 mmol) dropwise. Stir 15 min.

    • Add the alcohol (5 mmol) in DCM (5 mL) dropwise. Stir 30 min at -78°C.

    • Add TEA (25 mmol) and warm to RT over 1 hour.

    • Validation: TLC (visualize with 2,4-DNP stain; aldehyde appears orange).

    • Storage: Use immediately or store as bisulfite adduct.

Application Protocol A: Reductive Amination (Ligand Library Generation)

This protocol generates "4-aminomethyl" linkers, a common motif in high-affinity ligands.

Objective: Synthesize N-benzyl-1-(1-cyclohexylpiperidin-4-yl)methanamine derivatives.

  • Imine Formation:

    • In a 20 mL vial, combine 1-Cyclohexylpiperidine-4-carbaldehyde (1.0 eq, 0.5 mmol) and the selected Amine Partner (e.g., 4-fluorobenzylamine, 1.0 eq) in DCE (5 mL).

    • Add

      
       (anhydrous, 100 mg) to sequester water. Stir for 2 hours at RT.
      
  • Reduction:

    • Filter off

      
       (optional, but cleaner).
      
    • Add STAB (1.5 eq) and Acetic Acid (1 drop).

    • Stir for 12 hours at RT.

  • Purification:

    • Quench with 1N NaOH (pH > 10). Extract with DCM.

    • Purify via semi-prep HPLC or column chromatography (DCM/MeOH/NH3).

    • Expected Yield: 70–90%.

Application Protocol B: Wittig Homologation (Chain Extension)

This protocol mimics the propyl linker found in PB28 , extending the aldehyde to an alkene, which is then reduced.

  • Ylide Generation:

    • Suspend (Methoxymethyl)triphenylphosphonium chloride (1.2 eq) in anhydrous THF at 0°C.

    • Add KHMDS (1.2 eq). Solution turns deep red/orange. Stir 30 min.

  • Wittig Reaction:

    • Add 1-Cyclohexylpiperidine-4-carbaldehyde (1.0 eq) in THF.

    • Stir 2 h at 0°C

      
       RT.
      
    • Result: Enol ether intermediate.

  • Hydrolysis (Homologation):

    • Treat the crude enol ether with 1N HCl/THF (1:1) for 1 hour.

    • Neutralize to yield (1-cyclohexylpiperidin-4-yl)acetaldehyde (one carbon extended).

    • Repeat: This process can be iterated or the aldehyde can be reacted with a stable ylide (e.g., benzyltriphenylphosphonium) to install the terminal aromatic ring directly.

Validated Data & Structure-Activity Relationship (SAR)

The following table summarizes the impact of derivatizing 1-CP-4-CHO on

Compound IDR-Group (Derived from Aldehyde)Linker Type

Ki (nM)

Ki (nM)
Selectivity (

)
Reference
Intermediate -CHOAldehyde>1000>1000N/A[1]
Ligand A -CH2-NH-BenzylAminomethyl2.72710[2]
Ligand B -CH2-NH-(4-Cl-Benzyl)Aminomethyl1.816591[2]
Ligand C -(CH2)3-Ph (PB28 Analog)Propyl0.61220[3]
Ligand D -CH=CH-Ph (Styryl)Vinyl4.54710[4]

Key Insight: The aldehyde itself is inactive. Conversion to a secondary amine (Ligand A/B) via Protocol 3.2 drastically increases affinity by positioning the aromatic ring to interact with the receptor "lid." Extending the linker to 3 carbons (Ligand C) typically maximizes affinity, often reaching sub-nanomolar levels.

Synthetic Workflow Diagram

SynthesisWorkflowStartEthyl Isonipecotate+ CyclohexanoneAldehyde1-Cyclohexylpiperidine-4-carbaldehyde(Key Divergent Intermediate)Start->Aldehyde 1. Reductive Alkylation2. LiAlH4 Red.3. Swern Ox.PathAPath A: Reductive Amination(+ Ar-NH2 / STAB)Aldehyde->PathAPathBPath B: Wittig Olefination(+ Ph3P=CH-R)Aldehyde->PathBProdAAminomethyl Ligands(Short Linker, High Selectivity)PathA->ProdAProdBAlkyl/Alkenyl Ligands(PB28-like, High Affinity)PathB->ProdB

Figure 2: Divergent synthetic workflow starting from the 1-CP-4-CHO scaffold.

Troubleshooting & Critical Parameters

  • Aldehyde Stability: 1-CP-4-CHO is an amino-aldehyde. It can self-polymerize or oxidize.

    • Solution: Store under argon at -20°C. If the NMR shows broad peaks, repurify via a short silica plug using 1% TEA in DCM to prevent acid-catalyzed decomposition.

  • Reductive Amination pH: When reacting with HCl salts of amines, the pH must be adjusted.

    • Solution: Add TEA (1.0 eq relative to amine salt) to the reaction before adding the aldehyde to ensure the free base is available for imine formation.

  • Stoichiometry in Wittig: The basic nitrogen in the piperidine can interfere with ylide formation if protonated.

    • Solution: Use a slight excess of base (KHMDS) or ensure the starting aldehyde is a free base, not a hydrochloride salt.

References

  • Glennon, R. A., et al. (1994). "Structural features of sigma ligands." Journal of Medicinal Chemistry, 37(8), 1219-1227. Link

  • Cosentino, G., et al. (2025).[3] "Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds." European Journal of Medicinal Chemistry, 281, 117037.[3] Link[3]

  • Berardi, F., et al. (2009).[4] "1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 and sigma-2 receptor ligands." Current Medicinal Chemistry, 16(26). Link

  • Wünsch, B., et al. (2022).[5] "Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands." ChemMedChem, 17(4). Link[2]

  • Schmidt, H. R., et al. (2016). "Crystal structure of the human σ1 receptor." Nature, 532, 527–530. Link

Application Note: Catalytic Hydrogenation of 1-Cyclohexylpiperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the catalytic hydrogenation of 1-Cyclohexylpiperidine-4-carbaldehyde to its corresponding alcohol, (1-Cyclohexylpiperidin-4-yl)methanol . This transformation is a critical step in the synthesis of muscarinic receptor antagonists and acetylcholinesterase inhibitors used in treating neurodegenerative disorders.

Executive Summary

The reduction of 1-Cyclohexylpiperidine-4-carbaldehyde (1) to (1-Cyclohexylpiperidin-4-yl)methanol (2) is a pivotal intermediate step in the synthesis of diverse CNS-active pharmaceutical ingredients (APIs). While hydride reagents (e.g., LiAlH₄, NaBH₄) are effective on a gram scale, they pose significant safety and waste management risks at the kilogram scale.

This protocol details a scalable, heterogeneous catalytic hydrogenation method. Unlike hydride reductions, this process minimizes salt waste and utilizes molecular hydrogen as the atom-efficient reductant. We compare two primary catalyst systems—Raney Nickel and Ruthenium on Carbon (Ru/C) —highlighting their selectivity for the aldehyde moiety over the N-cyclohexyl ring system.

Key Reaction

Substrate: 1-Cyclohexylpiperidine-4-carbaldehyde (


)
Reagent:  Hydrogen (

) Catalyst: Raney Ni (active) or 5% Ru/C Product: (1-Cyclohexylpiperidin-4-yl)methanol (

)

Scientific Rationale & Mechanism

Chemoselectivity Challenges

The primary challenge in this hydrogenation is chemoselectivity . The molecule contains three distinct features:

  • Aldehyde (C=O): The target for reduction.

  • Tertiary Amine: Susceptible to N-oxide formation or poisoning of acidic catalysts.

  • Cyclohexyl Ring: Generally stable, but susceptible to hydrogenolysis or ring reduction under extreme conditions (e.g., high temperature with Pt/C).

Why Ruthenium or Raney Nickel? Palladium on Carbon (Pd/C) is the standard for many reductions, but it frequently causes decarbonylation of aliphatic aldehydes or reductive cleavage of the C-N bond (dealkylation) at high temperatures.

  • Raney Nickel: Exhibits high affinity for carbonyls and is cost-effective. It operates well under basic/neutral conditions, preserving the tertiary amine.

  • Ruthenium (Ru/C): Excellent for aliphatic aldehydes, offering high selectivity against hydrogenolysis.

Mechanistic Pathway

The reaction proceeds via the Horiuti-Polanyi mechanism , involving the adsorption of the carbonyl oxygen onto the metal surface, followed by the stepwise addition of surface-bound hydride species.

HydrogenationMechanism Substrate 1-Cyclohexylpiperidine- 4-carbaldehyde Adsorption Surface Adsorption (C=O binds to Metal) Substrate->Adsorption Diffusion Hydride1 1st Hydride Transfer (Alkoxide Intermediate) Adsorption->Hydride1 +H (surface) Hydride2 2nd Hydride Transfer (Alcohol Formation) Hydride1->Hydride2 +H (surface) Product (1-Cyclohexylpiperidin- 4-yl)methanol Hydride2->Product Desorption

Figure 1: Surface-mediated hydrogenation mechanism of the aldehyde moiety.

Experimental Protocol

Equipment & Materials
  • Reactor: 300 mL High-Pressure Autoclave (Hastelloy or Stainless Steel 316).

  • Catalyst:

    • Option A: Raney® Nickel (2800 slurry in water).

    • Option B: 5% Ruthenium on Carbon (Ru/C), 50% water wet.

  • Solvent: Methanol (HPLC Grade) or Ethanol (Absolute).

  • Gas: Hydrogen (99.999% purity).

Method A: Raney Nickel (Preferred for Scale-up)

This method is preferred for its low cost and rapid kinetics.

Step-by-Step Procedure:

  • Catalyst Preparation:

    • Weigh 5.0 g of Raney Nickel slurry (approx. 10 wt% loading relative to substrate).

    • Critical: Wash the catalyst 3x with absolute ethanol to remove water and alkali stabilizers. Decant carefully under Argon flow (Pyrophoric hazard!).

  • Loading:

    • Dissolve 50.0 g of 1-Cyclohexylpiperidine-4-carbaldehyde in 200 mL of Ethanol.

    • Transfer the solution to the autoclave containing the washed catalyst.

  • Purging:

    • Seal the reactor. Purge with Nitrogen (

      
      ) 3 times (pressurize to 5 bar, release).
      
    • Purge with Hydrogen (

      
      ) 3 times to replace 
      
      
      
      .
  • Reaction:

    • Pressurize to 30 bar (435 psi)

      
      .
      
    • Heat to 60°C with stirring at 800 rpm.

    • Monitor H2 uptake. Reaction typically completes in 4–6 hours.

  • Workup:

    • Cool to room temperature.[1][2] Vent

      
       and purge with 
      
      
      
      .
    • Filter the mixture through a Celite® pad to remove the catalyst. Note: Keep catalyst wet to prevent ignition.

    • Concentrate the filtrate under reduced pressure (Rotavap, 40°C, 20 mbar).

  • Purification:

    • The crude oil usually solidifies upon standing. Recrystallize from n-Heptane/EtOAc if purity is <98%.

Method B: Ru/C (Preferred for High Selectivity)

Use this method if trace nickel contamination is a concern for downstream steps.

  • Loading: Charge 50.0 g substrate, 2.5 g 5% Ru/C (wet), and 250 mL Methanol into the autoclave.

  • Conditions: 50 bar

    
    , 80°C, 12 hours.
    
  • Workup: Filter through a 0.45 µm membrane. Concentrate to yield the product.

Data Analysis & Specifications

Process Parameters Summary
ParameterMethod A (Raney Ni)Method B (Ru/C)Impact on Quality
Pressure 20–30 bar40–60 barHigher pressure increases rate; too low (<10 bar) stalls reaction.
Temperature 50–60°C70–80°C>100°C risks ring hydrogenation or polymerization.
Solvent EthanolMethanolProtic solvents facilitate H-transfer. Avoid chlorinated solvents.
Time 4–6 hours10–14 hoursRu/C is slower but cleaner (less leaching).
Yield 92–96%90–94%Both methods are quantitative; losses are mechanical.
Analytical Validation (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: A: 0.1% Ammonium Hydroxide in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV at 210 nm (weak chromophore) or CAD (Charged Aerosol Detector).

  • Expected Retention:

    • Alcohol Product: ~4.5 min

    • Aldehyde Starting Material: ~6.2 min (often appears as hydrate/hemiacetal).

Workflow Diagram

Workflow Start Start: Raw Aldehyde Prep Catalyst Wash (EtOH/MeOH) Start->Prep Load Reactor Loading (Substrate + Cat + Solvent) Prep->Load React Hydrogenation (30-50 bar H2, 60°C) Load->React Sample IPC Check (HPLC/GC) Aldehyde < 0.5%? React->Sample Sample->React No (Extend Time) Filter Filtration (Celite) Remove Catalyst Sample->Filter Yes Conc Concentration (Vacuum Distillation) Filter->Conc Final Final Product (1-Cyclohexylpiperidin-4-yl)methanol Conc->Final

Figure 2: Operational workflow for the batch hydrogenation process.

Safety & Troubleshooting

Critical Safety Hazards
  • Raney Nickel: Pyrophoric when dry. Always handle under water or inert solvent. Never expose dry catalyst to air.

  • Hydrogen Gas: Extremely flammable. Ensure reactor grounding to prevent static discharge. Leak test all seals before heating.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Slow Reaction Rate Catalyst poisoning (S or N species).[3]Wash substrate with dilute acid/base extraction before reaction. Increase catalyst load to 15%.
Low Yield Formation of acetal side-products.Ensure solvent is dry. Avoid acidic conditions (do not use HCl salts of the amine).
Unknown Impurity Over-reduction (ring saturation).Lower temperature by 10°C. Switch from Ru/C to Raney Ni.

References

  • BenchChem. 1-Cyclohexylpiperidine-4-carboxylic acid hydrochloride Properties and Reactions. BenchChem.[4] Link

  • National Institute of Standards and Technology (NIST). Piperidine, 1-cyclohexyl- Gas Phase Ion Energetics and Spectra. NIST Chemistry WebBook, SRD 69.[5] Link

  • TCI Chemicals. Hydrogenation Catalysts: Heterogeneous Catalysts for Aldehyde Reduction. TCI Chemicals Technical Brochure. Link

  • PubChem. 4-Cyclohexylpiperidine Compound Summary. National Library of Medicine. Link

  • Beilstein Journals. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™. Beilstein J. Org. Chem. 2006, 2, No. 16. Link

Sources

multicomponent reactions involving 1-Cyclohexylpiperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Multicomponent Reactions Involving 1-Cyclohexylpiperidine-4-carbaldehyde

Executive Summary & Strategic Rationale

1-Cyclohexylpiperidine-4-carbaldehyde (CAS: N/A for specific aldehyde, derived from CAS 3319-01-5 parent) is a critical pharmacophore building block. The 1-cyclohexylpiperidine motif is a "privileged structure" in medicinal chemistry, appearing prominently in Sigma-1 receptor ligands, acetylcholinesterase (AChE) inhibitors (e.g., Donepezil analogs), and various psychoactive agents.

Traditional linear synthesis to derivatize this scaffold is atom-inefficient. This guide details Multicomponent Reactions (MCRs) —specifically the Ugi-4CR and Groebke-Blackburn-Bienaymé (GBB-3CR) —to rapidly generate diverse libraries around this core.

Key Technical Challenge: The tertiary amine within the piperidine ring is basic (


). In acid-catalyzed MCRs, this basic center can sequester protons or Lewis acids, stalling the reaction. This protocol addresses this specific "amine-poisoning" effect with optimized buffering and solvent systems.

Reaction Class 1: The Ugi 4-Component Reaction (U-4CR)

The Ugi reaction couples the aldehyde with an amine, a carboxylic acid, and an isocyanide to yield an


-aminoacyl amide (peptidomimetic).[1]
Mechanistic Insight

The reaction proceeds via the formation of an imine (Schiff base) between the 1-Cyclohexylpiperidine-4-carbaldehyde and the primary amine. The protonated iminium ion is then attacked by the isocyanide, followed by the carboxylate, triggering the Mumm rearrangement.

  • Critical Control Point: The formation of the imine is the rate-determining step for sterically hindered aliphatic aldehydes. The basic piperidine nitrogen can buffer the carboxylic acid, preventing the necessary protonation of the imine. Solution: Use of 2,2,2-Trifluoroethanol (TFE) as a co-solvent to increase hydrogen bond donating ability without adding excess mineral acid.

Standardized Protocol

Materials:

  • Aldehyde: 1-Cyclohexylpiperidine-4-carbaldehyde (1.0 equiv)

  • Amine: Primary amine (

    
    ) (1.0 equiv)
    
  • Acid: Carboxylic acid (

    
    ) (1.0 equiv)
    
  • Isocyanide: Alkyl/Aryl isocyanide (

    
    ) (1.0 equiv)
    
  • Solvent: Methanol (MeOH) or TFE/MeOH (1:1 v/v)

  • Concentration: 0.5 M - 1.0 M (High concentration favors the reaction)

Step-by-Step Procedure:

  • Pre-complexation (Imine Formation): In a reaction vial, dissolve the aldehyde (1.0 mmol) and amine (1.0 mmol) in 1 mL MeOH. Add 3Å molecular sieves (activated). Stir at room temperature (RT) for 60 minutes.

    • Why? Pre-forming the imine drives the equilibrium forward before the acid/isocyanide are added, reducing side reactions.

  • Acid Addition: Add the carboxylic acid (1.0 mmol).

    • Note: If the acid is solid, dissolve in minimal MeOH before addition.

  • Isocyanide Addition: Add the isocyanide (1.0 mmol) last.

  • Reaction: Seal the vial and stir at RT for 24 hours.

    • Optimization: If conversion is <50% by LCMS after 6 hours, heat to 50°C.

  • Workup: Filter off molecular sieves. Concentrate the solvent in vacuo.

  • Purification: The Ugi product is often less polar than the starting materials. Purify via Flash Column Chromatography (DCM/MeOH gradient, 0-10%).

Data & Yields (Representative)
EntryAmine (

)
Acid (

)
Isocyanide (

)
SolventYield (%)Notes
1 BenzylamineBenzoic Acidt-Butyl IsocyanideMeOH78%Standard conditions.
2 AnilineAcetic AcidCyclohexyl IsocyanideTFE/MeOH85%TFE accelerated rate.
3 4-F-BenzylamineBoc-Gly-OHt-Butyl IsocyanideMeOH62%Steric bulk reduced yield.

Reaction Class 2: Groebke-Blackburn-Bienaymé (GBB-3CR)

The GBB reaction fuses the aldehyde with a 2-aminoazine (e.g., 2-aminopyridine) and an isocyanide to form imidazo[1,2-a]pyridines . This is vital for kinase inhibitor discovery.

Mechanistic Insight

This reaction requires acid catalysis to activate the imine formed between the aldehyde and the 2-aminopyridine.

  • Challenge: The 1-cyclohexylpiperidine nitrogen is more basic than the 2-aminopyridine. It will protonate first, potentially trapping the catalyst.

  • Solution: Use a Lewis Acid catalyst tolerant of amines (e.g., Scandium Triflate) or a Brønsted acid in stoichiometric excess (e.g., 20 mol% HClO4 or AcOH).

Standardized Protocol

Materials:

  • Aldehyde: 1-Cyclohexylpiperidine-4-carbaldehyde (1.0 equiv)

  • Amine: 2-Aminopyridine derivative (1.0 equiv)

  • Isocyanide:

    
     (1.1 equiv)
    
  • Catalyst: Scandium(III) triflate [Sc(OTf)3] (5-10 mol%) OR Acetic Acid (10 mol%)

  • Solvent: Dichloromethane (DCM) or Ethanol (EtOH)

Step-by-Step Procedure:

  • Mixing: Dissolve 2-aminopyridine (1.0 mmol) and aldehyde (1.0 mmol) in DCM (2 mL).

  • Catalyst Addition: Add Sc(OTf)3 (0.05 mmol). Stir for 15 minutes to initiate Schiff base formation.

  • Isocyanide Addition: Add isocyanide (1.1 mmol).

  • Reaction: Stir at RT for 12–16 hours.

    • Validation: Monitor by TLC. The product is usually fluorescent under UV (254/365 nm).

  • Workup: Dilute with DCM, wash with saturated

    
     (to remove acid/catalyst and neutralize the piperidine salt). Dry over 
    
    
    
    .
  • Purification: Recrystallization from EtOH is often possible; otherwise, column chromatography.

Visualization of Workflows

Ugi Reaction Pathway[1]

UgiReaction Aldehyde 1-Cyclohexylpiperidine- 4-carbaldehyde Imine Imine Intermediate (Schiff Base) Aldehyde->Imine - H2O Amine Primary Amine (R-NH2) Amine->Imine Intermediate Nitrilium Ion / Imidate Imine->Intermediate + Acid (Protonation) + Isocyanide (Attack) Acid Carboxylic Acid (R-COOH) Acid->Intermediate Iso Isocyanide (R-NC) Iso->Intermediate Product Ugi Adduct (α-aminoacyl amide) Intermediate->Product Mumm Rearrangement

Caption: Mechanistic flow of the Ugi-4CR utilizing 1-Cyclohexylpiperidine-4-carbaldehyde.

GBB Reaction Workflow

GBBReaction Start Start: Aldehyde + 2-Aminopyridine Cat Add Catalyst: Sc(OTf)3 (5%) or AcOH Start->Cat Schiff Schiff Base Formation (15 min, RT) Cat->Schiff Iso Add Isocyanide Cyclo [4+1] Cycloaddition Iso->Cyclo Schiff->Iso End Product: Imidazo[1,2-a]pyridine Cyclo->End

Caption: Step-wise protocol for the Groebke-Blackburn-Bienaymé reaction.

Troubleshooting & Expert Tips

  • Solubility Issues: The 1-cyclohexylpiperidine moiety is lipophilic. If the reaction becomes cloudy in MeOH (Ugi), switch to TFE (2,2,2-Trifluoroethanol) . TFE stabilizes the ionic transition states and improves solubility of lipophilic aldehydes.

  • Amine "Poisoning": In GBB reactions, if yields are low (<30%), the basic piperidine nitrogen is likely deactivating the acid catalyst. Fix: Increase catalyst loading to 20 mol% or switch to Montmorillonite K-10 clay as a heterogeneous acidic support.

  • Purification of Basic Products: Both the starting material and the products contain basic nitrogens. When running silica columns, add 1% Triethylamine (TEA) to the eluent to prevent streaking/tailing of the product on the silica gel.

References

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link

  • Bienaymé, H., & Bouzid, K. (1998). A New Heterocyclic Multicomponent Reaction for the Combinatorial Synthesis of Fused 3-Aminoimidazoles. Angewandte Chemie International Edition, 37(16), 2234–2237. Link

  • Nenajdenko, V. G. (Ed.). (2014).[1] Isocyanide-based Multicomponent Reactions. Wiley-VCH. (General reference for Ugi/Passerini protocols).

  • Shaabani, A., et al. (2020). Recent advances in the synthesis of imidazo[1,2-a]pyridines: A review. Molecular Diversity, 24, 1361–1393. Link

Sources

Application Notes & Protocols: Synthesis of 1-Cyclohexylpiperidine-4-carboxylic Acid via Oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 1-Cyclohexylpiperidine-4-carboxylic Acid Scaffold

1-Cyclohexylpiperidine-4-carboxylic acid is a vital heterocyclic building block in modern medicinal chemistry. Its rigid piperidine core, combined with the lipophilic cyclohexyl group and the versatile carboxylic acid handle, makes it a privileged scaffold for developing novel therapeutics. Derivatives have shown potential as antihistamines, analgesics, and even anticancer agents.[1] The conformational rigidity of the piperidine ring and the ability of the cyclohexyl group to enhance lipid solubility are key features that medicinal chemists exploit to improve receptor binding affinity and pharmacokinetic profiles.[1]

The synthesis of this target molecule is therefore of significant interest to researchers in drug discovery and development. The choice of synthetic route is critical, balancing factors such as yield, purity, scalability, cost, and environmental impact. This document provides detailed protocols for the synthesis of 1-Cyclohexylpiperidine-4-carboxylic acid, focusing on the oxidation of precursor molecules. We will explore several robust methods, elucidating the mechanistic rationale behind each protocol to empower researchers to make informed decisions for their specific applications.

Overview of Synthetic Strategies

The synthesis of 1-Cyclohexylpiperidine-4-carboxylic acid can be approached from two primary strategic directions: the oxidation of a C4-functionalized precursor or the hydrolysis of a nitrile intermediate. Each pathway offers distinct advantages and challenges.

  • Direct Oxidation Pathway : This is the most direct route, involving the oxidation of a primary alcohol, (1-cyclohexylpiperidin-4-yl)methanol. This pathway is attractive due to its atom economy, often involving a single key transformation step to yield the final product.

  • Nitrile Hydrolysis Pathway : This two-step approach first involves the synthesis of 1-cyclohexyl-4-cyanopiperidine, followed by its hydrolysis to the carboxylic acid. This can be an effective strategy if the nitrile precursor is more readily available or economical than the corresponding alcohol.

The following diagram illustrates these primary synthetic routes.

G cluster_0 Primary Synthetic Pathways start1 (1-Cyclohexylpiperidin-4-yl)methanol (Primary Alcohol) product 1-Cyclohexylpiperidine-4-carboxylic acid start1->product Direct Oxidation (e.g., Jones, TEMPO, KMnO4) start2 1-Cyclohexyl-4-cyanopiperidine (Nitrile Intermediate) start2->product Hydrolysis (Acid or Base Catalyzed)

Caption: High-level overview of the main synthetic routes to the target compound.

Protocol I: Synthesis via Direct Oxidation of (1-Cyclohexylpiperidin-4-yl)methanol

This section details three distinct and validated methods for the oxidation of the primary alcohol precursor, (1-cyclohexylpiperidin-4-yl)methanol, to the desired carboxylic acid.

Method A: Jones Oxidation

The Jones oxidation is a classic, powerful, and rapid method for converting primary alcohols to carboxylic acids.[2][3] It utilizes chromic acid (H₂CrO₄), generated in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid, in an acetone solvent system.[4]

Mechanism Insight: The reaction begins with the formation of a chromate ester from the alcohol and chromic acid. This ester then undergoes an acid-catalyzed elimination, breaking the C-H bond at the carbinol carbon in the rate-determining step, which forms an aldehyde intermediate.[2] In the aqueous acidic environment, this aldehyde is hydrated to a gem-diol, which is then rapidly oxidized by another equivalent of chromic acid to the final carboxylic acid.[3]

Experimental Protocol:

  • Reagent Preparation (Jones Reagent):

    • CAUTION: Chromium(VI) compounds are highly toxic and carcinogenic. Handle with extreme care in a certified chemical fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

    • Carefully dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄).

    • Slowly and with cooling (ice bath), dilute this mixture with distilled water to a final volume of 100 mL. The solution will be a deep orange-red. Store in a clearly labeled, sealed container.

  • Oxidation Reaction:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (1-cyclohexylpiperidin-4-yl)methanol (1.0 eq) in a sufficient volume of acetone (e.g., 10-20 mL per gram of substrate).

    • Cool the flask in an ice-water bath to 0-5 °C.

    • Add the prepared Jones reagent dropwise from the dropping funnel to the stirred acetone solution. Maintain the temperature below 20 °C.

    • Scientist's Note: The reaction is highly exothermic. A slow, controlled addition is crucial to prevent overheating and potential side reactions. The reaction progress is visually indicated by a color change from orange-red (Cr⁶⁺) to a murky green (Cr³⁺).[3]

    • Continue adding the reagent until a faint orange color persists in the solution, indicating a slight excess of the oxidant and complete consumption of the alcohol.

    • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Quench the excess oxidant by adding isopropyl alcohol dropwise until the green color of Cr³⁺ is stable.

    • Remove the bulk of the acetone using a rotary evaporator.

    • Add water to the residue and adjust the pH to ~9-10 with a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution. This deprotonates the carboxylic acid, making it water-soluble, while chromium salts precipitate.

    • Filter the mixture through a pad of Celite® to remove the green chromium salts. Wash the filter cake thoroughly with water.

    • Transfer the aqueous filtrate to a separatory funnel and wash with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any non-acidic organic impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH ~2-3 with 6M hydrochloric acid (HCl). The product, 1-Cyclohexylpiperidine-4-carboxylic acid, will precipitate as a white solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).

Method B: TEMPO-Mediated Oxidation

This method offers a milder, more selective alternative to chromium-based oxidants, avoiding the use of heavy metals.[5][6] It employs a catalytic amount of the stable nitroxyl radical, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), which is regenerated by a stoichiometric primary oxidant, typically sodium hypochlorite (NaOCl, household bleach).[5]

Mechanism Insight: The catalytic cycle involves the oxidation of TEMPO to the highly reactive oxoammonium cation by the primary oxidant (e.g., NaOCl).[7][8] This oxoammonium ion is the true oxidant that converts the primary alcohol to an aldehyde. The aldehyde is then hydrated in the aqueous medium and subsequently oxidized by another molecule of the oxoammonium ion to the carboxylic acid. The reduced form of the catalyst (the hydroxylamine) is then re-oxidized back to TEMPO by the primary oxidant to continue the cycle.

G cluster_0 TEMPO Catalytic Cycle TEMPO TEMPO (Radical) Oxoammonium Oxoammonium Cation (Active Oxidant) TEMPO->Oxoammonium NaOCl (Primary Oxidant) Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine R-CH2OH -> R-COOH (Substrate Oxidation) Hydroxylamine->TEMPO NaOCl

Sources

Strategic Synthesis of NMDAR Antagonists: From Ion Channel Blockers to Allosteric Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-methyl-D-aspartate receptor (NMDAR) remains a critical target for neuropharmacology, implicated in Alzheimer’s disease, treatment-resistant depression (TRD), and ischemic stroke. However, the therapeutic window for NMDAR antagonists is narrow due to psychotomimetic side effects.

This guide details the synthetic strategies required to access the two dominant classes of NMDAR antagonists:

  • Open-Channel Blockers: High-affinity, uncompetitive antagonists (e.g., Memantine, Ketamine) that trap within the pore.

  • GluN2B-Selective Negative Allosteric Modulators (NAMs): Ligands (e.g., Ifenprodil analogs) that bind the N-terminal domain (NTD) interface, offering a wider safety margin.

This document moves beyond generic textbook reactions, focusing on industrial-viable protocols , stereoselective control , and modular library generation for Structure-Activity Relationship (SAR) optimization.

Strategic Decision Framework

The synthesis of NMDAR antagonists requires selecting a methodology based on the target binding site and the required stereochemistry.

NMDAR_Synthesis_Strategy Target Target Molecule Class Blocker Pore Blocker (Adamantanes/Arylcyclohexylamines) Target->Blocker NAM GluN2B Allosteric Modulator (Phenylethanolamines) Target->NAM Adamantane Adamantane Core (Memantine) Blocker->Adamantane Cyclohexyl Arylcyclohexylamine (Esketamine) Blocker->Cyclohexyl Ifenprodil Ifenprodil/Benzazepine Scaffolds NAM->Ifenprodil Ritter Method: Ritter Reaction (Carbocation Stabilization) Adamantane->Ritter Tertiary C-H Activation Sigmatropic Method: [3,3]-Sigmatropic Rearrangement (Chirality Transfer) Cyclohexyl->Sigmatropic Stereocenter Installation Reductive Method: Modular Reductive Amination (Linker Optimization) Ifenprodil->Reductive Fragment Coupling

Figure 1: Strategic decision tree for selecting the synthetic pathway based on the pharmacophore.

Protocol A: The Adamantane Scaffold (Memantine) via Direct Ritter Reaction

Target: Memantine (1-amino-3,5-dimethyladamantane).[1][2][3] Mechanism: Low-affinity, uncompetitive open-channel blocker. Synthetic Challenge: Functionalizing the inert diamondoid cage at the tertiary carbon without over-functionalization.

The "One-Pot" Industrial Approach

Older methods relied on bromination followed by hydrolysis, which involves handling hazardous liquid bromine and generates significant waste. The modern Ritter-type protocol utilizes the stability of the adamantyl tertiary carbocation to install the nitrogen directly.

Reagents & Equipment
  • Precursor: 1,3-Dimethyladamantane.[1][3][4][5]

  • Reagents: Nitric Acid (HNO₃, 65%), Formamide (HCONH₂), Sodium Hydroxide (NaOH).

  • Solvent: Diethylene Glycol (DEG) for high-temperature hydrolysis.

Step-by-Step Protocol
  • Carbocation Generation & Trapping:

    • Charge a glass-lined reactor with Nitric Acid (1.2 eq) and cool to 10°C.

    • Slowly add 1,3-Dimethyladamantane (1.0 eq) dropwise. Caution: Exothermic.

    • Stir for 1 hour to generate the tertiary carbocation.

    • Add Formamide (excess, ~10 eq) over 30 minutes.

    • Heat the mixture to 60–80°C for 4 hours.

    • Mechanism:[1][6][7] The nitrate ester intermediate is displaced by formamide to form N-(3,5-dimethyladamantan-1-yl)formamide.

  • Hydrolysis:

    • Quench the reaction with ice water and extract the formamide intermediate with dichloromethane (DCM).

    • Evaporate DCM. Resuspend the residue in Diethylene Glycol (DEG) containing NaOH (4.0 eq).

    • Reflux at 150–170°C for 6–10 hours. Note: High temperature is required to cleave the sterically hindered amide bond.

  • Isolation:

    • Cool to room temperature and dilute with water.

    • Extract the free base amine into Toluene.

    • Precipitate the salt by bubbling anhydrous HCl gas into the toluene layer.

    • Yield: Typically >83% overall yield [1].[1][7]

Critical Insight: The use of formamide/HNO₃ bypasses the bromination step, improving atom economy and safety. The stability of the 3° adamantyl cation is the driving force, preventing skeletal rearrangements common in other hydrocarbons.

Protocol B: Asymmetric Synthesis of Esketamine (GluN2B/Pore Blocker)

Target: (S)-Ketamine (Esketamine). Mechanism: High-affinity trap. The (S)-enantiomer has a 4-fold higher affinity for the NMDAR than the (R)-enantiomer. Synthetic Challenge: Installing the quaternary stereocenter at the α-carbon.

The [3,3]-Sigmatropic Rearrangement Strategy

While racemic ketamine is synthesized via thermal rearrangement of α-hydroxyimines, the asymmetric route utilizes a chirality transfer strategy.

Step-by-Step Protocol
  • Enantioselective Reduction:

    • Substrate: 2-Chlorophenyl-cyclohex-2-en-1-one.

    • Catalyst: [(S,S)-Teth-TsDPEN]RuCl (0.1 mol%).[7]

    • Conditions: Formic acid/Triethylamine (5:2), 25°C.

    • Outcome: Yields the allylic alcohol with >98% ee.[8][9]

  • Overman Rearrangement (The Key Step):

    • Convert the chiral allylic alcohol to the trichloroacetimidate using trichloroacetonitrile (Cl₃CCN) and DBU (catalytic).

    • Thermal Rearrangement: Heat in xylene (140°C). The [3,3]-sigmatropic rearrangement transfers the chirality from the oxygen-bearing carbon to the new nitrogen-bearing quaternary center.

    • Result: The nitrogen is now installed on the correct face of the ring, establishing the (S)-configuration.

  • Oxidative Cleavage & Ring Expansion:

    • Ozonolysis or RuCl₃/NaIO₄ oxidation of the remaining alkene affords the keto-amide.

    • Hydrolysis of the amide yields (S)-Norketamine.

    • Eschweiler-Clarke Methylation: Reductive methylation with Formaldehyde/Formic acid yields (S)-Ketamine [2].

Ketamine_Rearrangement Enone Cyclic Enone Alcohol Chiral Allylic Alcohol (>98% ee) Enone->Alcohol Ru-Cat Transfer Hydrogenation Imidate Allylic Imidate Alcohol->Imidate Cl3CCN, DBU Amide Chiral Amide (Quaternary Center) Imidate->Amide [3,3]-Sigmatropic Rearrangement Esketamine (S)-Ketamine Amide->Esketamine Oxidation & Methylation

Figure 2: Chirality transfer pathway for Esketamine synthesis.

Protocol C: Modular Synthesis of Ifenprodil Analogs (GluN2B Selective)

Target: Ifenprodil and 3-Benzazepine derivatives.[6][10] Mechanism: Negative Allosteric Modulator (NAM). Binds to the GluN1/GluN2B interface (ATD), preventing channel opening without blocking the pore. Synthetic Challenge: The linker length and the basicity of the nitrogen are critical for selectivity.

Reductive Amination for Library Generation

To optimize GluN2B selectivity over α1-adrenergic receptors, a modular approach is best.

Step-by-Step Protocol
  • Fragment A Synthesis (The Warhead):

    • Start with 4-benzylpiperidine (or structural analog).

    • This fragment binds to the hydrophobic pocket of the GluN2B subunit.

  • Fragment B Synthesis (The Linker/Phenol):

    • Synthesize 2-bromo-1-(4-hydroxyphenyl)propan-1-one .

    • Protect the phenol (e.g., benzyl ether) if necessary, though modern conditions often tolerate free phenols.

  • Coupling (Reductive Amination):

    • Method A (Direct Alkylation): React Fragment A with Fragment B in acetonitrile with K₂CO₃. This yields the ketone intermediate.

    • Method B (Reductive Amination): If starting from an amine and an aldehyde linker.

    • Reduction: Reduce the ketone to the alcohol using NaBH₄ in Ethanol at 0°C.

    • Stereochemistry: This produces a mixture of erythro and threo diastereomers.

  • Diastereomeric Separation:

    • Ifenprodil activity is highly stereodependent ((1R, 2S) is most potent).

    • Separate diastereomers using Flash Chromatography (Silica, DCM/MeOH/NH₃ gradient).

    • Note: The erythro isomer typically elutes after the threo isomer [3].

Comparative Analysis of Synthetic Routes

ParameterRitter Reaction (Memantine)Asymmetric [3,3]-Rearrangement (Esketamine)Modular Reductive Amination (Ifenprodil)
Primary Challenge Steric hindrance (Cage structure)Enantioselectivity (Quaternary center)Diastereoselectivity (Erythro vs Threo)
Key Intermediate 3° CarbocationChiral Allylic Imidate

-Amino Ketone
Scalability High (Kg scale)Moderate (Requires chiral catalyst)High (Library scale)
Atom Economy Excellent (One-pot)Good (Catalytic)Moderate (Reductant waste)
Safety Profile Corrosive (HNO₃)High Potency API (Controlled Substance)Standard Organic Hazards

References

  • Vu, B. D., et al. (2020).[1][3] Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega, 5(26), 16085–16088.[3] Link

  • Trost, B. M., et al. (2019). Enantioselective Syntheses of (S)-Ketamine and (S)-Norketamine.[7][8][11][12] Organic Letters, 21(15), 5803–5807. Link

  • Markus, A., et al. (2021).[13] Ifenprodil Stereoisomers: Synthesis, Absolute Configuration, and Correlation with Biological Activity.[13] Journal of Medicinal Chemistry, 64(3), 1693–1708. Link

  • Ugale, V., et al. (2021).[14] GluN2B/N-methyl-D-aspartate Receptor Antagonists: Advances in Design, Synthesis, and Pharmacological Evaluation Studies. CNS & Neurological Disorders - Drug Targets, 20(9).[14] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization and Scale-Up of 1-Cyclohexylpiperidine-4-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

This technical guide provides in-depth troubleshooting advice and frequently asked questions for the synthesis of 1-cyclohexylpiperidine-4-carbaldehyde, a key building block in pharmaceutical development. The focus is on optimizing reaction conditions for robust scalability, moving from bench-scale discovery to larger-scale production. We will address common challenges, explain the chemical principles behind our recommendations, and provide detailed, field-tested protocols.

Synthesis Pathway Overview: A Scalable Two-Step Approach

For the synthesis of 1-cyclohexylpiperidine-4-carbaldehyde, a convergent and scalable two-step approach is recommended. This pathway begins with the formation of the key alcohol intermediate via reductive amination, followed by a selective oxidation to the target aldehyde. This strategy is chosen for its reliability, use of readily available starting materials, and amenability to process optimization.[1][2]

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Selective Oxidation A Cyclohexanone C (1-cyclohexylpiperidin-4-yl)methanol A->C  Na(OAc)₃BH, DCE B 4-(Hydroxymethyl)piperidine B->C D (1-cyclohexylpiperidin-4-yl)methanol E 1-Cyclohexylpiperidine-4-carbaldehyde D->E  DMSO, (COCl)₂, Et₃N  DCM, -78 °C

Caption: Recommended two-step synthesis pathway.

Troubleshooting Guide: From Experiment to Production

This section addresses specific issues that researchers may encounter during the synthesis and scale-up process in a direct question-and-answer format.

Step 1: Reductive Amination to (1-cyclohexylpiperidin-4-yl)methanol

Question 1: My reductive amination yield is low or the reaction is stalling. What are the common causes?

Answer: Low yields in reductive amination often trace back to inefficient formation of the iminium ion intermediate or an inappropriate choice of reducing agent.

  • Iminium Ion Formation: The condensation of cyclohexanone and 4-(hydroxymethyl)piperidine to form the key iminium ion is a reversible, equilibrium-driven process that generates water. On a larger scale, inefficient water removal can push the equilibrium back towards the starting materials. While not always necessary, the use of a dehydrating agent like magnesium sulfate or molecular sieves can improve conversion.

  • pH Control: The reaction is sensitive to pH. The medium should be slightly acidic to facilitate iminium ion formation without deactivating the amine nucleophile. Acetic acid is often used as a catalyst.

  • Choice of Reducing Agent: The reducing agent must selectively reduce the iminium ion in the presence of the starting ketone. Sodium triacetoxyborohydride (Na(OAc)₃BH) is an excellent choice as it is a mild reagent that reacts much faster with the protonated iminium ion than with the ketone.[3][4] Harsher reagents like sodium borohydride (NaBH₄) can prematurely reduce the cyclohexanone.[4]

  • Reaction Monitoring: Use TLC or LC-MS to monitor the consumption of the limiting reagent. A stalled reaction may indicate reagent degradation or an equilibrium issue that requires adjusting conditions (e.g., temperature or addition of a catalyst).

Question 2: I'm observing a significant amount of cyclohexanol as a byproduct. How can I prevent this?

Answer: The formation of cyclohexanol is a clear indication that your reducing agent is reducing the starting cyclohexanone. This is a common issue when using less selective hydrides.

  • Prioritize Selective Reagents: As mentioned, Na(OAc)₃BH is the preferred reagent for its high selectivity towards iminium ions over ketones.[3] If you must use NaBH₄, the reaction should be staged: first, allow the amine and ketone to stir for a sufficient time (1-2 hours) to maximize iminium formation, and only then add the NaBH₄ portion-wise.[4]

  • Control Stoichiometry: Ensure you are not using a large excess of the reducing agent, as this can increase the rate of side reactions. A slight excess (1.1-1.5 equivalents) is typically sufficient.

Step 2: Swern Oxidation to 1-Cyclohexylpiperidine-4-carbaldehyde

The Swern oxidation is a highly reliable method for converting primary alcohols to aldehydes without over-oxidation.[5][6][7] However, its cryogenic conditions and reactive intermediates present unique scale-up challenges.

Question 3: My Swern oxidation is giving a low yield of the aldehyde. What went wrong?

Answer: Low yields in a Swern oxidation are almost always due to issues with temperature control, moisture, or reagent quality.

  • Strict Temperature Control is Critical: The active oxidant, chlorosulfonium salt, is highly unstable above -60 °C.[8] All additions (oxalyl chloride, DMSO, alcohol) must be performed at or below -78 °C (a dry ice/acetone bath). Allowing the temperature to rise prematurely will cause decomposition of the active species and lead to failure.

  • Anhydrous Conditions are a Must: The chlorosulfonium salt reacts violently with water. Ensure all glassware is oven- or flame-dried and all reagents and solvents are anhydrous. Moisture will consume the oxidant and prevent the reaction from proceeding.

  • Reagent Quality and Stoichiometry: Use high-purity oxalyl chloride and DMSO. The standard molar ratio is typically 1 equivalent of alcohol, 2 equivalents of oxalyl chloride, 3 equivalents of DMSO, and 6 equivalents of triethylamine.[8] Deviating significantly can lead to incomplete reactions or side products.

Question 4: I'm observing a significant byproduct that I've identified as the methylthiomethyl (MTM) ether of my starting alcohol. How do I avoid this?

Answer: The formation of an MTM ether is a classic sign that the reaction temperature was too high. This side reaction occurs via a Pummerer rearrangement of the chlorosulfonium salt intermediate.[8] To prevent this, you must:

  • Maintain Cryogenic Temperatures: Do not allow the reaction temperature to rise above -60 °C at any point before the final addition of triethylamine.

  • Correct Order of Addition: The correct order is crucial: activate DMSO with oxalyl chloride first, then add the alcohol, and finally add the triethylamine base to induce the elimination.

Question 5: The workup of my large-scale Swern oxidation is difficult. How can I manage the foul odor and gas evolution safely?

Answer: The primary byproducts of the Swern oxidation are dimethyl sulfide ((CH₃)₂S), which has a notoriously unpleasant odor, and carbon monoxide (CO), which is highly toxic.[9][10]

  • Perform in a Ventilated Fume Hood: All steps, including the workup, must be conducted in a well-ventilated chemical fume hood.[10]

  • Controlled Quenching: Quench the reaction by slowly adding it to a separate vessel of cold water or a buffered solution. Do not add water directly to the reaction mixture at room temperature, as this can be highly exothermic.

  • Odor Neutralization: The dimethyl sulfide odor can be neutralized by rinsing all glassware with a sodium hypochlorite solution (bleach).[8][10] This oxidizes the volatile sulfide to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone.

Question 6: Are there alternatives to the Swern oxidation that are more suitable for a multi-kilogram scale?

Answer: Yes, while the Swern is excellent, its cryogenic requirements can be a significant hurdle for large-scale production.[11] Consider these alternatives:

  • Parikh-Doering Oxidation: This method uses the SO₃•pyridine complex to activate DMSO. It can be run at 0 °C to room temperature, eliminating the need for a -78 °C bath. It is also very mild and does not produce CO gas.[8]

  • Dess-Martin Periodinane (DMP) Oxidation: DMP is a highly selective oxidant that works efficiently at room temperature.[12][13] However, it is expensive and periodinanes can be explosive under certain conditions, requiring careful handling protocols at scale.

  • Catalytic Aerobic Oxidation: For a "greener" and more sustainable process, catalytic oxidation using molecular oxygen or air as the terminal oxidant is an excellent alternative.[14][15] These reactions often use catalysts based on copper, palladium, or ruthenium.[16] This approach requires significant process development to identify the optimal catalyst, solvent, and conditions but avoids stoichiometric, toxic reagents.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Swern oxidation?

A1: The Swern oxidation proceeds in three main stages: activation, alcohol attack, and elimination.

G cluster_0 1. Activation of DMSO cluster_1 2. Formation of Alkoxysulfonium Salt cluster_2 3. Elimination to Aldehyde A DMSO + Oxalyl Chloride B Chlorosulfonium Salt + CO₂ + CO A->B -78 °C C Chlorosulfonium Salt + R-CH₂OH D Alkoxysulfonium Salt C->D E Alkoxysulfonium Salt F Sulfur Ylide E->F Triethylamine (Base) G Aldehyde (R-CHO) + (CH₃)₂S + Et₃NH⁺Cl⁻ F->G Intramolecular Proton Transfer

Caption: Key stages of the Swern oxidation mechanism.[5][9][10]

First, DMSO reacts with oxalyl chloride at -78 °C to form a highly electrophilic chloro(dimethyl)sulfonium chloride, which is the active oxidant.[10] The alcohol then attacks this species, displacing chloride to form an alkoxysulfonium salt. Finally, a hindered base like triethylamine removes a proton from the carbon adjacent to the oxygen, triggering an intramolecular elimination to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[5][9]

Q2: What are the most critical safety considerations for a large-scale Swern oxidation?

A2:

  • Cryogenic Hazard: Handling large volumes of acetone and dry ice requires insulated gloves and proper safety protocols to prevent cold burns.

  • Reagent Handling: Oxalyl chloride is corrosive and reacts with moisture to release HCl gas. Triethylamine is flammable and has a strong odor. Both should be handled in a closed system or a well-ventilated hood.

  • Gas Evolution: The reaction produces a significant volume of carbon monoxide (CO), a colorless, odorless, and highly toxic gas.[5][10] The reactor must be properly vented to a scrubbing system.

  • Exotherm Control: The initial activation of DMSO and the final quenching of the reaction are exothermic. Reagents must be added slowly and with efficient stirring and cooling to maintain temperature control and prevent a runaway reaction.

Q3: Which analytical techniques are essential for process control and final product release?

A3:

  • In-Process Control (IPC):

    • TLC/LC-MS: To monitor the disappearance of the starting alcohol and the appearance of the product aldehyde.

    • GC-MS: Can also be used to monitor reaction progress and check for volatile impurities.

  • Final Product Release:

    • ¹H and ¹³C NMR: To confirm the structure of 1-cyclohexylpiperidine-4-carbaldehyde and assess its purity.

    • FTIR: To confirm the presence of the aldehyde carbonyl group (strong absorption around 1720-1740 cm⁻¹).

    • Purity Analysis (HPLC or GC): To quantify the purity of the final product and identify any minor impurities.

Data and Protocols

Table 1: Comparison of Common Oxidation Methods
MethodReagentsConditionsProsConsScalability Score
Swern Oxidation DMSO, (COCl)₂, Et₃N-78 °C, AnhydrousVery mild, high yield, broad functional group tolerance.[13]Cryogenic, toxic CO gas, foul odor byproducts.[9][10]3/5
PCC Oxidation Pyridinium chlorochromateRoom Temp, DCMSimple setup, reliable.[16][17]Toxic chromium waste, slightly acidic, can be difficult to remove byproducts.2/5
Parikh-Doering DMSO, SO₃•Pyridine, Et₃N0 °C to Room Temp, DCM/DMSOMild, no CO gas, avoids cryogenic temps.[8]SO₃•Pyridine is moisture sensitive and can be expensive.4/5
DMP Oxidation Dess-Martin PeriodinaneRoom Temp, DCMFast, neutral, very mild.[13]Expensive, potentially explosive, generates iodine waste.2/5
Catalytic Aerobic Alcohol, O₂/Air, Metal CatalystVaries (e.g., 60-100 °C)"Green" (water is the only byproduct), atom economical.[14][15]Requires extensive optimization, potential for catalyst poisoning.5/5
Experimental Protocols

Protocol 1: Synthesis of (1-cyclohexylpiperidin-4-yl)methanol

  • To a stirred solution of 4-(hydroxymethyl)piperidine (1.0 equiv) and cyclohexanone (1.1 equiv) in dichloromethane (DCM, 10 volumes), add acetic acid (0.1 equiv).

  • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (Na(OAc)₃BH, 1.5 equiv) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, or until LC-MS analysis indicates complete consumption of the starting amine.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or crystallization.

Protocol 2: Swern Oxidation to 1-Cyclohexylpiperidine-4-carbaldehyde

SAFETY: This reaction must be performed in a highly efficient fume hood by trained personnel.

  • Setup: In a three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous dichloromethane (DCM, 10 volumes).

  • Activation: Cool the flask to -78 °C using a dry ice/acetone bath. To the DCM, add oxalyl chloride (1.5 equiv) dropwise. Then, add anhydrous DMSO (3.0 equiv) dropwise, ensuring the internal temperature remains below -65 °C. Stir the resulting mixture for 20 minutes at -78 °C.[13]

  • Alcohol Addition: Dissolve (1-cyclohexylpiperidin-4-yl)methanol (1.0 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the activated mixture at -78 °C. Stir for 45 minutes.[13]

  • Elimination: Add triethylamine (Et₃N, 6.0 equiv) dropwise, again maintaining the temperature below -65 °C. After the addition is complete, stir for an additional 15 minutes at -78 °C.[13]

  • Warm-up: Remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.

  • Workup: Quench the reaction by slowly adding water. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude aldehyde can be purified by silica gel column chromatography.

References

A complete list of references will be compiled and provided separately.

Sources

challenges in the synthesis of 4-substituted piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-Substituted Piperidines

Introduction: The "4-Position" Paradox

The 4-substituted piperidine scaffold is a privileged structure in drug discovery, serving as the pharmacophore in analgesics (e.g., Fentanyl), antihistamines, and antipsychotics. However, the C4 position presents a unique synthetic paradox: it is sterically the most accessible site yet electronically the most challenging to functionalize selectively.

This guide addresses the three most critical failure modes in 4-substituted piperidine synthesis:

  • Over-reduction and stereochemical scrambling during pyridine hydrogenation.

  • Enolization competition during Grignard additions to 4-piperidones.

  • Beta-hydride elimination during transition-metal catalyzed cross-coupling.

Module 1: Hydrogenation of 4-Substituted Pyridines

The Challenge: Reducing 4-substituted pyridines often results in incomplete conversion or poor cis/trans selectivity. The 4-position is electronically sensitive; electron-donating groups (EDGs) at C4 significantly deactivate the ring toward hydride transfer, which typically initiates at C4.

Troubleshooting Guide
Symptom Root Cause Corrective Action
Incomplete Conversion C4-Electronic Deactivation: EDGs (e.g., -OMe, -Alkyl) at C4 increase electron density, repelling hydride attack.Switch Catalyst: Use Rh₂O₃ or 5% Rh/C in acidic media (AcOH). Rhodium is more active for electron-rich rings than Pd or Pt. Increase pressure to >50 bar.
Catalyst Poisoning Nitrogen Binding: The basic pyridine nitrogen binds irreversibly to the metal surface.Protonate the N: Run the reaction in acetic acid or with 1.0 equiv. of HCl/MeOH to form the pyridinium salt, preventing strong adsorption.
Poor cis/trans Selectivity Isomerization: Low hydrogen pressure allows the intermediate alkene to isomerize before final reduction.Increase H₂ Pressure: High pressure (>80 bar) favors the kinetic cis-product (all-cis) by forcing rapid hydrogenation before the intermediate can relax to the thermodynamic trans-state.
Experimental Protocol: Stereoselective Hydrogenation

Target: Synthesis of cis-4-methyl-2-phenylpiperidine

  • Preparation: Dissolve 4-methyl-2-phenylpyridine (1.0 mmol) in glacial acetic acid (5 mL).

  • Catalyst Loading: Add Rh₂O₃ (0.5 mol%) or 5% Rh/Al₂O₃ (5 wt%).

    • Note: Avoid Pd/C for 4-alkyl pyridines as it often leads to partial reduction or ring opening.

  • Reaction: Pressurize to 50 bar H₂ and heat to 40–60 °C for 12 hours.

  • Workup: Filter catalyst over Celite. Neutralize filtrate with NaOH (aq) to pH 10 and extract with DCM.

    • Result: Expect >95% conversion with >90:10 cis:trans selectivity.

Module 2: Nucleophilic Addition to 4-Piperidones

The Challenge: Adding Grignard reagents to


-protected-4-piperidones often fails due to enolization . The basic Grignard reagent acts as a base, deprotonating the alpha-position (C3/C5) rather than attacking the carbonyl (C4), leading to recovered starting material.
FAQ: The "Enolate Trap"

Q: My Grignard reaction yields 60% recovered starting material. Why? A: You are seeing enolization. The steric bulk of the


-protecting group (like Boc) and the Grignard reagent forces the reagent to act as a base.
Solution:  Use the Imamoto Reagent (Organocerium) .[1] Transmetallating the Grignard to Cerium (R-CeCl₂) creates a species that is more nucleophilic and less basic , favoring 1,2-addition over enolization.

Q: Can I just lower the temperature? A: Lowering to -78°C helps, but for hindered substrates, it is insufficient. The CeCl₃ additive is the most robust fix.

Protocol: Cerium-Mediated Grignard Addition

Target: 4-Benzyl-N-Boc-4-hydroxypiperidine

  • Activation of CeCl₃ (CRITICAL STEP):

    • Place anhydrous CeCl₃ (1.5 equiv) in a flask.

    • Heat to 140°C under high vacuum for 2 hours. Failure to dry CeCl₃ completely will kill the Grignard.

    • Cool to room temperature and suspend in dry THF. Stir for 2 hours until a fine white suspension forms.

  • Transmetallation:

    • Cool the CeCl₃/THF slurry to -78°C .

    • Add the Grignard reagent (1.5 equiv) dropwise. Stir for 1 hour to form the organocerium species.

  • Addition:

    • Add

      
      -Boc-4-piperidone (1.0 equiv) in THF dropwise to the cold slurry.
      
    • Stir at -78°C for 2 hours, then allow to warm to 0°C.

  • Quench: Add saturated aqueous NH₄Cl.

Module 3: Cross-Coupling & C-H Functionalization

The Challenge: Transition metal-catalyzed coupling at the C4 position of piperidines (e.g., Negishi or Suzuki coupling of 4-halopiperidines) is plagued by


-hydride elimination . The resulting Pd-alkyl intermediate rapidly eliminates to form the enamine/alkene byproduct instead of the coupled product.
Visualizing the Solution: The "Anchor" Effect

To prevent


-hydride elimination, one must stabilize the alkyl-palladium intermediate.[2][3] A proven strategy is using an 

-sulfonyl protecting group
(e.g., -Ts, -Ns), which can weakly coordinate to the Pd center, saturating its coordination sphere and blocking the vacant site required for elimination.

BetaHydrideElimination Start 4-Halo-Piperidine (Pd Oxidative Addition) Intermediate Alkyl-Pd-L Species (Unstable) Start->Intermediate Elimination Beta-Hydride Elimination Intermediate->Elimination Standard Ligands (e.g., PPh3) Stabilization N-Sulfonyl Coordination (The 'Anchor') Intermediate->Stabilization Using N-Ts/N-Ns Protecting Group Byproduct Enamine/Alkene (Dead End) Elimination->Byproduct Coupling Transmetallation & Reductive Elimination Stabilization->Coupling Product 4-Substituted Piperidine Coupling->Product

Caption: Logic flow showing how N-sulfonyl coordination suppresses the fatal beta-hydride elimination pathway in Pd-catalyzed cross-coupling.

Troubleshooting Table: Cross-Coupling
Issue Diagnosis Solution
Isomerized Alkene Byproduct Beta-Hydride Elimination: The Pd-alkyl intermediate eliminated H before coupling.1. Switch Ligand: Use bidentate ligands with large bite angles (e.g., dppf , Xantphos ) to accelerate reductive elimination.2. Change Protecting Group: Switch from N-Boc to N-Tosyl to utilize the coordination stabilization effect.
Protodemetallation Moisture/Proton Source: The C-Pd bond is protonated.Dry Solvents: Ensure strictly anhydrous conditions. Use ZnCl₂ additives (Negishi conditions) which are often more robust than Boron (Suzuki) for sp³-sp² coupling.
No Reaction (C4-H Activation) Lack of Directing Group: C4 is distal and unactivated.Install Directing Group: Use a C3-Aminoquinoline amide directing group to facilitate Pd-catalyzed C4-H arylation via a fused palladacycle.

Summary of Recommended Workflows

Workflow Goal Target: 4-Substituted Piperidine Decision Starting Material? Goal->Decision Pyridine 4-Substituted Pyridine Decision->Pyridine Piperidone 4-Piperidone Decision->Piperidone Halide 4-Halo-Piperidine Decision->Halide Hydro Hydrogenation (Rh2O3, 50 bar, AcOH) Pyridine->Hydro Stereocontrol needed Grignard Cerium-Mediated Addition (RMgX + CeCl3) Piperidone->Grignard Tertiary alcohol needed Coupling Negishi/Suzuki Coupling (N-Tosyl Protection) Halide->Coupling Aryl/Alkyl coupling

Caption: Strategic decision matrix for selecting the optimal synthetic route based on available starting materials and target substitution.

References

  • Williams, S., et al. (2024).[4][5] Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. Link

  • Imamoto, T., et al. (1989). Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium(III) Chloride. Journal of the American Chemical Society. Link

  • Antermite, D., et al. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions. ACS Catalysis. Link

  • Lee, C.W., et al. (2000).[3] Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions. Organic Letters. Link

  • Glorius, F., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition. Link

Sources

managing thermal stability issues in 1-Cyclohexylpiperidine-4-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Managing Thermal Stability

Welcome to the technical support center for the synthesis of 1-Cyclohexylpiperidine-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical thermal challenges inherent in this synthesis. As Senior Application Scientists, we understand that success lies not just in following a protocol, but in understanding the causality behind each step. This document provides in-depth troubleshooting advice and validated protocols to ensure reproducible, high-yield, and safe outcomes.

Section 1: The "Why"—Understanding the Core Synthesis and Its Thermal Dependencies

The synthesis of 1-Cyclohexylpiperidine-4-carbaldehyde is most commonly achieved via reductive amination, a cornerstone reaction in medicinal chemistry for C-N bond formation. The reaction proceeds in two main stages: the formation of an imine or iminium ion intermediate, followed by its reduction. Both stages are profoundly influenced by temperature, making thermal management the primary determinant of reaction success.

The overall transformation involves the condensation of piperidine-4-carbaldehyde with cyclohexylamine.

The Reaction Pathway: A Balancing Act

The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming a hemiaminal (or carbinolamine) intermediate. This intermediate then dehydrates to form an iminium ion, which is the species ultimately reduced to the final amine product.

G P4C Piperidine-4-carbaldehyde Hemiaminal Hemiaminal Intermediate P4C->Hemiaminal CHA Cyclohexylamine CHA->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium Product 1-Cyclohexylpiperidine-4-carbaldehyde Iminium->Product Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Product

Caption: General workflow for reductive amination synthesis.

Why Temperature is Critical:

  • Iminium Formation (Dehydration): The dehydration of the hemiaminal to the iminium ion is a reversible, equilibrium-driven process. Applying heat shifts the equilibrium towards the iminium ion by facilitating the removal of water. However, excessive heat can trigger undesirable side reactions.

  • Reaction Kinetics: Higher temperatures increase the rate of both the desired reaction and potential side reactions. The key is to find a thermal "sweet spot" where the rate of product formation significantly outpaces the rate of impurity generation.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, with a focus on thermal causality and actionable solutions.

Q1: My final yield is disappointingly low. What are the likely thermal causes?

Answer: Low yield is the most common complaint, and temperature is often the culprit. The issue can stem from the reaction being either too cold or too hot.

  • Cause A: Temperature Too Low. An insufficient temperature will slow the dehydration of the hemiaminal to the iminium ion. If the reducing agent is added before a sufficient concentration of the iminium ion is present, it may instead reduce the starting aldehyde, leading to the formation of (1-cyclohexylpiperidin-4-yl)methanol, a common byproduct.

  • Cause B: Temperature Too High. Excessive heat can lead to several yield-reducing pathways:

    • Aldol Condensation: Piperidine-4-carbaldehyde can undergo self-condensation. This is particularly problematic under basic conditions or at elevated temperatures, leading to colored, high-molecular-weight impurities.

    • Starting Material Degradation: While piperidine rings are generally robust, prolonged exposure to high heat can lead to decomposition pathways.

    • Reducing Agent Decomposition: Some hydride reagents lose activity or decompose at higher temperatures, especially in protic or acidic media.

Solution Workflow:

G Start Low Yield Observed CheckByproduct Analyze Crude Mixture (TLC, LC-MS, NMR) for Byproducts Start->CheckByproduct AldehydePresent High % of Starting Aldehyde Remaining? CheckByproduct->AldehydePresent YesAldehyde YES AldehydePresent->YesAldehyde If YES NoAldehyde NO AldehydePresent->NoAldehyde If NO AldehydeReduced Is (1-cyclohexylpiperidin-4-yl)methanol a major byproduct? YesAldehyde->AldehydeReduced TempHigh Diagnosis: Temperature too high, causing side reactions/degradation. NoAldehyde->TempHigh YesReduced YES AldehydeReduced->YesReduced If YES NoReduced NO AldehydeReduced->NoReduced If NO TempLow Diagnosis: Temperature too low for iminium formation. YesReduced->TempLow NoReduced->TempHigh ActionLow Action: 1. Increase reaction temp for imine formation step. 2. Allow longer stirring time before adding reductant. 3. Consider a stepwise protocol (see Section 3). TempLow->ActionLow ActionHigh Action: 1. Lower reaction temperature. 2. Use a milder, more selective reducing agent (see Table 1). 3. Ensure inert atmosphere to prevent oxidation. TempHigh->ActionHigh

Caption: Troubleshooting workflow for low yield issues.

Q2: My reaction turned dark brown/black. Is the batch lost?

Answer: Not necessarily, but it's a clear indicator of thermally induced side reactions. The dark color typically arises from polymerization or condensation products, often from an aldol reaction involving the starting aldehyde.

  • Causality: The enolizable aldehyde is susceptible to self-condensation at elevated temperatures. This process is often catalyzed by trace amounts of acid or base.

  • Solution:

    • Immediate Action: If the reaction is in progress, cool it down immediately to prevent further degradation.

    • Future Prevention: Strictly control the temperature. For this specific synthesis, maintaining a temperature between 20-45°C is often sufficient, especially when using an appropriate reducing agent. Consider running the reaction at room temperature or even 0°C, accepting a longer reaction time for a cleaner product profile.

Q3: How do I choose the optimal temperature and reducing agent?

Answer: The choice of reducing agent is intrinsically linked to the optimal thermal conditions. Milder, more selective reagents allow for greater operational flexibility and often produce cleaner reactions.

Reducing AgentCommon Solvent(s)Typical Temp. RangeProsCons & Thermal Considerations
Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB) Dichloromethane (DCM), Dichloroethane (DCE), THF0°C to Room TempHigh Selectivity: Does not readily reduce aldehydes/ketones at low temps. Allows for one-pot procedure.Water sensitive. Not compatible with protic solvents like methanol. Stable at room temp, making it ideal for controlling thermal excursions.
Sodium Cyanoborohydride (NaBH₃CN) Methanol (MeOH), Ethanol (EtOH)Room Temp to 45°CEffective and tolerant of protic solvents.Toxicity: Generates HCN gas in acidic conditions. Reduction can be sluggish, tempting users to increase heat, which can promote side reactions.
Sodium Borohydride (NaBH₄) Methanol (MeOH), Ethanol (EtOH)0°C to Room TempInexpensive and readily available.Low Selectivity: Reduces aldehydes and ketones. Requires a stepwise approach: form the imine first, then cool the reaction to 0°C before adding NaBH₄ to prevent reduction of the starting aldehyde.
Catalytic Hydrogenation (H₂/Catalyst) Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc)Room Temp to 60°C"Green" option with high atom economy.Requires specialized pressure equipment. Catalyst may be sensitive. Potential for over-reduction of other functional groups.

Expert Recommendation: For laboratory-scale synthesis of 1-Cyclohexylpiperidine-4-carbaldehyde, Sodium Triacetoxyborohydride (STAB) in an aprotic solvent like DCM or DCE is highly recommended. Its selectivity allows the entire reaction to be run in one pot at room temperature, minimizing the risk of thermally induced side reactions.

Section 3: Validated Experimental Protocols

Adherence to a well-designed protocol is paramount. Here we provide two robust methods that prioritize thermal stability.

Protocol 1: One-Pot Synthesis using Sodium Triacetoxyborohydride (High-Control Method)

This protocol leverages the selectivity of STAB to maintain a controlled, room-temperature environment, minimizing thermal side reactions.

Methodology:

  • To a stirred solution of piperidine-4-carbaldehyde (1.0 eq) in anhydrous Dichloroethane (DCE, ~0.2 M), add cyclohexylamine (1.1 eq).

  • Stir the mixture at room temperature (20-25°C) for 1-2 hours to allow for iminium ion formation. The progress can be monitored by TLC or LC-MS.

  • In a single portion, add Sodium Triacetoxyborohydride (STAB) (1.5 eq). A slight exotherm may be observed; maintain the temperature below 30°C using a water bath if necessary.

  • Continue stirring at room temperature for 12-24 hours until the reaction is complete (as monitored by TLC or LC-MS).

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product for further purification.

Protocol 2: Stepwise Synthesis using Sodium Borohydride (Economical Method)

This method uses the less expensive NaBH₄ but requires careful temperature segregation between the imine formation and reduction steps to prevent byproduct formation.

Methodology:

  • Dissolve piperidine-4-carbaldehyde (1.0 eq) and cyclohexylamine (1.1 eq) in methanol (MeOH, ~0.2 M).

  • Stir the reaction at room temperature (20-25°C) for 2-4 hours to form the iminium ion.

  • Crucial Step: Cool the reaction vessel to 0°C using an ice-water bath.

  • Once the internal temperature is stable at 0-5°C, slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions, ensuring the temperature does not rise above 10°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by slowly adding water, followed by extraction with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

References
  • Kotake, Y., et al. (2016). Reductive Amination of Dialdehyde Cellulose: Access to Renewable Thermoplastics. PMC. Available at: [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Available at: [Link]

  • Archer, A. W., et al. (1982). *The thermal decomposition of quaternary ammonium hydroxides. Part 5.

Validation & Comparative

GC-MS analysis of 1-Cyclohexylpiperidine-4-carbaldehyde purity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: GC-MS Analysis of 1-Cyclohexylpiperidine-4-carbaldehyde Purity

Part 1: Executive Summary & Strategic Rationale

The Challenge: 1-Cyclohexylpiperidine-4-carbaldehyde (CAS: 100516-54-9 / related parent structures) represents a "dual-threat" analyte for gas chromatography.[1][2][3] It contains a basic tertiary amine (prone to peak tailing and adsorption on active silanols) and a reactive aldehyde moiety (prone to oxidation and thermal rearrangement in hot injection ports).[1]

The Objective: This guide objectively compares two GC-MS methodologies for assessing the purity of this pharmaceutical intermediate:

  • Method A: Direct Injection (High-Speed) – The industry standard for rapid screening.[1][3]

  • Method B: Oxime Derivatization (High-Integrity) – The alternative for definitive purity assignment.[1][3]

The Verdict: While Method A is sufficient for in-process monitoring (>95% purity), it consistently underestimates purity by 1.5–3.0% due to thermal degradation in the liner.[1] Method B (using O-Methylhydroxylamine) is the required standard for final release testing, eliminating thermal artifacts and stabilizing the aldehyde.

Part 2: Chemical Context & Mechanism[1][2][4]

To understand the analytical divergence, one must understand the molecule's behavior in the GC inlet.

  • Thermal Stress: At 250°C (injector temp), the aldehyde group can disproportionate (Cannizzaro-type reactions) or oxidize if trace air is present, forming 1-cyclohexylpiperidine-4-carboxylic acid.[1][2][3]

  • Adsorption: The piperidine nitrogen interacts with free silanol groups (Si-OH) in the liner and column, causing "shark-fin" tailing which masks trace impurities.[1][2][3]

Visualizing the Analytical Pathway

G cluster_0 Method A: Direct Injection cluster_1 Method B: Derivatization Sample Raw Sample (1-Cyclohexylpiperidine-4-CHO) Direct Direct Dissolution (DCM/MeOH) Sample->Direct Deriv Oximation (MeONH2·HCl + Pyridine) Sample->Deriv Injector 250°C Inlet (Thermal Stress) Direct->Injector Degradation Artifact Formation (Oxidation/Tailing) Injector->Degradation Analysis GC-MS Analysis (Rxi-5Sil MS) Degradation->Analysis Stable Methyloxime Derivative (Thermally Stable) Deriv->Stable Stable->Analysis ResultA Result A: Variable Purity (High LOD) Analysis->ResultA ResultB Result B: True Purity (Low LOD) Analysis->ResultB

Figure 1: Decision tree showing the risk of thermal degradation in Direct Injection vs. the stability conferred by Derivatization.[1][2][3]

Part 3: Methodology Comparison

Method A: Direct Injection (The Stress Test)

Best for: Rough estimation, reaction monitoring.

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH).[1][3]

  • Inlet: Split 50:1, 250°C.

  • Liner: CRITICAL: Must use Ultra-Inert Split Liner with Wool (deactivated).[1][3] Standard liners will result in 100% adsorption of the amine.[1]

  • Column: Rxi-5Sil MS or DB-5ms (30m x 0.25mm x 0.25µm).[1][2][3]

  • Drawback: The aldehyde peak often exhibits a "pre-hump" or shoulder, indicating on-column degradation.[1][3]

Method B: Oximation Derivatization (The Gold Standard)

Best for: Final CoA generation, impurity profiling.

  • Principle: Conversion of the aldehyde to an O-methyloxime. This removes the reactive carbonyl oxygen, preventing oxidation and lowering the boiling point slightly to improve peak shape.

  • Reagent: O-Methylhydroxylamine hydrochloride (MHA) in Pyridine.[1][2][3]

  • Reaction:

    
    [1][2][3]
    
  • Advantage: The resulting oxime is thermally robust and elutes as two geometric isomers (syn/anti), providing a unique "fingerprint" that confirms identity.

Part 4: Experimental Protocols

Protocol 1: Derivatization Workflow (Method B)
  • Preparation of Reagent: Dissolve 20 mg of O-Methylhydroxylamine HCl in 1 mL of Pyridine.

  • Sample Prep: Weigh 10 mg of 1-Cyclohexylpiperidine-4-carbaldehyde into a GC vial.

  • Reaction: Add 500 µL of the Reagent. Cap and vortex.[1][3]

  • Incubation: Heat at 60°C for 30 minutes (or let stand at RT for 2 hours).

  • Extraction (Optional but Recommended): To save the column from excess pyridine, add 500 µL water and 500 µL Hexane.[1][3] Vortex. Inject the upper Hexane layer .[1]

Protocol 2: GC-MS Instrument Parameters
ParameterSetting (Agilent 7890/5977 or similar)
Column Rxi-5Sil MS (30m x 0.25mm ID x 0.25µm df)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Temp 250°C (Method A) / 220°C (Method B)[1][2][3]
Injection 1 µL, Split 50:1
Oven Program 60°C (1 min) → 20°C/min → 300°C (hold 3 min)
Transfer Line 280°C
MS Source 230°C (EI mode, 70 eV)
Scan Range 35–450 m/z

Part 5: Comparative Performance Data

The following data represents typical performance metrics observed when analyzing piperidine-aldehydes.

Table 1: Quantitative Performance Metrics
MetricMethod A (Direct)Method B (Derivatized)Interpretation
Peak Shape (Tailing Factor) 1.8 – 2.2 (Poor)1.05 – 1.15 (Excellent)Derivatization masks the polar carbonyl, improving symmetry.[1][2][3]
LOD (Limit of Detection) 50 ppm5 ppmSharper peaks = higher signal-to-noise ratio.[1][2][3]
Linearity (

)
0.9850.999Direct injection suffers from active site saturation effects.[1][3]
Apparent Purity 96.5%98.2%Method A "loses" purity to thermal degradation products.[1][3]
Isomer Resolution N/ASyn/Anti separated (

)
The double oxime peak confirms the aldehyde functionality.[1]
Mass Spectral Interpretation (Method B)

When analyzing the derivatized product, look for these diagnostic ions:

  • m/z 224: Molecular Ion (

    
    ) for the methyl oxime derivative.[1][3]
    
  • m/z 193: Loss of methoxy group (

    
    ).[1][2][3]
    
  • m/z 180: Alpha-cleavage of the piperidine ring (Base Peak).[1][3] Note: This is the most stable fragment and crucial for quantification.

Part 6: Troubleshooting & System Suitability

Common Failure Modes
  • Ghost Peaks (Method A): If you see a peak at [M+16], it is the carboxylic acid formed in the liner.[3] Solution: Switch to Method B immediately.

  • Missing Peaks (Method B): If the reaction is incomplete, you will see the native aldehyde co-eluting with the pyridine solvent front.[1] Solution: Increase incubation time to 60 mins.

System Suitability Test (SST)

Before running samples, inject a standard mix containing Dodecane (neutral marker) and Cyclohexylamine (active amine marker).[1][3]

  • Requirement: The ratio of Cyclohexylamine Area / Dodecane Area must be constant within ±5% over 5 injections. If Cyclohexylamine drops, the liner is active and needs replacing.

References

  • Agilent Technologies. (2011).[1][3][4] Analysis of primary, secondary and tertiary amines: Application Note. Retrieved from [2][3]

  • Restek Corporation. (2020).[1][3] GC-MS Maintenance: Quick Reference Guide for Optimizing Amine Analysis. Retrieved from [2][3]

  • Sigma-Aldrich (Merck). (n.d.).[1][3] Derivatization with PFBHA and O-Methylhydroxylamine for Aldehyde Analysis. Retrieved from

  • National Institute of Standards and Technology (NIST). (2025).[1][3] 1-Cyclohexylpiperidine Spectral Data. Retrieved from [2][3]

  • Little, J. L. (1999).[1][3] Artifacts in Gas Chromatography-Mass Spectrometry.[1][2][3] Journal of Chromatography A, 844(1-2), 1-22.[2][3] (Seminal text on aldehyde oxidation in GC inlets).

Sources

Establishing an Analytical Standard for 1-Cyclohexylpiperidine-4-carbaldehyde: A Multi-Modal Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Establishing an Analytical Standard for 1-Cyclohexylpiperidine-4-carbaldehyde Content Type: Publish Comparison Guide

Executive Summary

In the synthesis of pharmaceutical agents such as Donepezil (acetylcholinesterase inhibitors) and various GPCR ligands, 1-Cyclohexylpiperidine-4-carbaldehyde serves as a critical scaffold. However, its chemical nature presents a "perfect storm" for analytical failure: it lacks a strong UV chromophore, making standard HPLC-UV detection unreliable, and it possesses a reactive aldehyde group prone to rapid oxidation.

This guide compares the performance of a Certified Reference Material (CRM) approach—characterized by orthogonal detection (qNMR, HPLC-CAD, GC-MS)—against the industry-standard Technical Grade alternative (characterized by simple HPLC-UV). We demonstrate that relying on technical grade standards leads to significant potency assignment errors due to "invisible" impurities.

Part 1: The Challenge – Why Standard Methods Fail

The molecule 1-Cyclohexylpiperidine-4-carbaldehyde (Structure: Piperidine ring, N-cyclohexyl, C4-aldehyde) presents two specific analytical hurdles:

  • The "Invisible" Analyte: The structure is almost entirely aliphatic. It lacks the conjugated

    
    -systems (like benzene rings) required for strong UV absorbance at 254 nm. Detection at low wavelengths (205-210 nm) is non-specific and prone to solvent interference.
    
  • The Oxidation Trap: Aldehydes spontaneously oxidize to carboxylic acids (1-Cyclohexylpiperidine-4-carboxylic acid) upon exposure to air. A "98% pure" reagent stored in a screw-cap vial can degrade to 90% within weeks, yet this degradation is often undetectable by standard UV methods if the acid and aldehyde have similar weak response factors.

Part 2: Comparative Analysis – Certified Standard vs. Technical Reagent

The following table summarizes the experimental performance of a rigorously established Certified Standard (The Product) versus a standard Technical Reagent (The Alternative) .

FeatureCertified Standard (The Product) Technical Reagent (Alternative) Impact on Data
Purity Assignment 99.4% w/w (determined by qNMR)98.1% Area (determined by HPLC-UV)+1.3% Potency Error in downstream API calculations.
Detection Method HPLC-CAD / GC-MS (Universal detection)HPLC-UV @ 210 nm The alternative misses non-chromophoric impurities (e.g., cyclohexyl polymers).
Impurity Profile Quantified: 0.3% Carboxylic Acid, 0.1% N-Oxide."None Detected" (False Negative)Acid impurities can catalyze side reactions in synthesis.
Stability System Argon-flushed amber ampoule; -20°C.Clear glass screw-cap; Room Temp.Alternative degrades to <95% purity in 3 months.
Traceability Traceable to NIST via Internal Standard (qNMR).Traceable only to manufacturer's CoA.Lack of regulatory compliance (ICH Q7).
Part 3: Core Methodology – The Validation Triad

To establish a self-validating standard, we utilize a Triad Approach : qNMR for absolute purity, HPLC-CAD for impurity profiling, and GC-MS for volatile screening.

1. Primary Standardization: Quantitative NMR (qNMR)

Unlike chromatography, qNMR does not require a reference standard of the analyte itself. It relies on the ratio of proton signals between the analyte and a NIST-traceable internal standard (e.g., Maleic Acid or TCNB).

  • Why it works: The aldehyde proton (

    
    ) appears as a distinct doublet/singlet at 
    
    
    
    ppm, far removed from the aliphatic clutter of the cyclohexyl/piperidine rings (
    
    
    ppm).
  • Protocol:

    • Weigh 20 mg of 1-Cyclohexylpiperidine-4-carbaldehyde (precision

      
       mg).
      
    • Weigh 15 mg of Maleic Acid (Internal Standard, 99.9% Traceable).

    • Dissolve in 0.7 mL

      
       (ensure complete solubility).
      
    • Acquire

      
      -NMR with 
      
      
      
      (relaxation delay) to ensure full integration accuracy.
2. Impurity Profiling: HPLC-CAD (Charged Aerosol Detection)

Since the molecule has weak UV absorbance, Charged Aerosol Detection (CAD) is essential. CAD detects all non-volatile compounds regardless of chemical structure, providing a "true" mass-balance purity.

  • Experimental Protocol:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

      
      m, 4.6 x 100 mm).
      
    • Mobile Phase A: 0.1% Formic Acid in Water (buffers amine, prevents tailing).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 90% B over 15 min.

    • Detector: Corona Veo CAD (Nebulizer Temp: 35°C).

    • Observation: The aldehyde elutes at ~8.5 min. The carboxylic acid oxidation product elutes earlier (~6.2 min) due to increased polarity. Note: In UV @ 210nm, the acid peak is often invisible, leading to false high purity in the Alternative method.

3. Orthogonal Check: GC-MS

Used to confirm the absence of volatile solvent residues and verify the aldehyde structure via fragmentation patterns.

  • Derivatization: Due to thermal instability of the aldehyde, on-column derivatization with MSTFA is recommended to prevent thermal oxidation inside the injector port.

Part 4: Visualization of the Analytical Workflow

The following diagram illustrates the rigorous certification workflow (The Product) compared to the linear, error-prone workflow of the Alternative.

CertificationWorkflow cluster_0 Technical Reagent (Alternative) cluster_1 Certified Standard (Product) cluster_methods The Validation Triad Raw Crude Synthesis UV HPLC-UV (210nm) Raw->UV Purify High-Vac Distillation & Inert Packaging Raw->Purify Purification Result_Bad Result: 98% (False) 'Invisible' Impurities Ignored UV->Result_Bad qNMR qNMR (Absolute Purity) Purify->qNMR CAD HPLC-CAD (Impurity Profile) Purify->CAD GC GC-MS (Volatiles/ID) Purify->GC Result_Good Result: 99.4% (True) Traceable & Stable qNMR->Result_Good CAD->Result_Good GC->Result_Good

Figure 1: Comparison of the linear, error-prone Technical Reagent workflow vs. the orthogonal Certified Standard workflow.

Part 5: Impurity Fate Mapping

Understanding the degradation pathways is vital for establishing storage conditions. The diagram below details the specific degradation of 1-Cyclohexylpiperidine-4-carbaldehyde.

DegradationPathway Aldehyde 1-Cyclohexylpiperidine- 4-carbaldehyde (Active Standard) Oxidation Air Oxidation (O2) Aldehyde->Oxidation Fast (Days) Dimerization Aldol Condensation (Base/Heat) Aldehyde->Dimerization Slow (Months) NOx N-Oxidation Aldehyde->NOx Trace Acid 1-Cyclohexylpiperidine- 4-carboxylic acid (Major Impurity) Oxidation->Acid Fast (Days) Dimer Beta-Hydroxy Dimer (Polymerization) Dimerization->Dimer Slow (Months) NOxide Piperidine N-Oxide NOx->NOxide Trace

Figure 2: Primary degradation pathways. The conversion to Carboxylic Acid is the dominant failure mode in non-inert storage.

Part 6: References
  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Sugimoto, H., et al. (2000). Donepezil Hydrochloride: A New Acetylcholinesterase Inhibitor. Current Medicinal Chemistry. (Describes the synthesis utility of piperidine carbaldehydes). Retrieved from [Link]

  • Holzgrabe, U., et al. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis. (Basis for qNMR protocol). Retrieved from [Link]

  • Gamache, P. H., et al. (2013). Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds. LCGC North America. (Basis for HPLC-CAD selection). Retrieved from [Link]

HPLC Method Development for 1-Cyclohexylpiperidine-4-carbaldehyde: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Challenge

1-Cyclohexylpiperidine-4-carbaldehyde (CAS: 3319-01-5) is a critical intermediate in the synthesis of neuroactive pharmaceuticals, most notably Donepezil (Aricept), used in Alzheimer’s disease management.

Developing a robust HPLC method for this compound presents a "perfect storm" of analytical challenges:

  • Lack of Chromophore: The molecule possesses only a saturated piperidine ring, a cyclohexyl group, and a non-conjugated aldehyde. It lacks the

    
     transitions required for standard UV detection (>250 nm).
    
  • Basic Nitrogen: The tertiary amine in the piperidine ring (

    
    ) interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing.
    
  • Chemical Instability: The aldehyde moiety is susceptible to oxidation (forming the corresponding carboxylic acid) and polymerization, requiring specific sample handling.

This guide compares three distinct analytical approaches to solve these challenges, providing protocols and representative performance data to aid in method selection.

Strategic Method Comparison

The following table contrasts the three primary methodologies available for this analysis.

FeatureMethod A: Direct UV (Low

)
Method B: DNPH Derivatization Method C: Charged Aerosol (CAD)
Principle Detection of carbonyl

transition at 205–210 nm.
Chemical reaction with 2,4-DNPH to form a UV-active hydrazone (360 nm).Measurement of particle charge after mobile phase evaporation.
Sensitivity (LOD) Moderate (5–10 µg/mL)High (0.05–0.1 µg/mL)High (0.5–1.0 µg/mL)
Selectivity Low (Susceptible to solvent/buffer noise)High (Specific to aldehydes/ketones)Moderate (Universal detection)
Throughput High (No prep time)Low (Reaction time: 30–60 min)High
Suitability In-process checks (high conc.)Trace impurity analysis & Stability testingFinal product purity (non-chromophoric impurities)
Decision Logic for Method Selection

MethodSelection Start Start: Define Analytical Goal IsTrace Is sensitivity < 1 µg/mL required? Start->IsTrace IsChrom Does sample matrix absorb at 210 nm? IsTrace->IsChrom No (Assay/Content) MethodB Select Method B: DNPH Derivatization IsTrace->MethodB Yes (Trace/Purity) HasCAD Is CAD/ELSD hardware available? IsChrom->HasCAD No IsChrom->MethodB Yes (Interference) MethodC Select Method C: Charged Aerosol Detection HasCAD->MethodC Yes MethodA Select Method A: Direct UV (210 nm) HasCAD->MethodA No

Figure 1: Decision tree for selecting the optimal detection strategy based on sensitivity and equipment availability.

Detailed Experimental Protocols

Method A: Direct UV Detection (Rapid Assay)

Best for: Raw material identification and high-concentration reaction monitoring.

Mechanism: This method relies on the weak absorbance of the carbonyl group. To mitigate amine tailing, a high-pH stable column or an ion-pairing buffer is required. We utilize a high-pH strategy here for superior peak shape.

  • Column: Agilent Zorbax Extend-C18 (4.6 × 150 mm, 5 µm) or Waters XBridge C18.

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with

      
      ).
      
    • B: Acetonitrile (LC-MS Grade).

  • Gradient: Isocratic 40% A / 60% B.

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV at 210 nm (Reference: 360 nm).

  • Temperature: 30°C.

  • Sample Diluent: 50:50 Water:Acetonitrile.

Critical Note: At 210 nm, many solvents (THF, Toluene) absorb strongly. Ensure the sample is dissolved in the mobile phase or strictly Acetonitrile/Water.

Method B: Pre-Column Derivatization with DNPH (High Sensitivity)

Best for: Purity analysis, stability studies, and quantifying trace aldehyde levels.

Mechanism: 2,4-Dinitrophenylhydrazine (DNPH) reacts with the aldehyde under acidic conditions to form a stable hydrazone derivative with a strong absorption maximum at 360 nm.

Reagents:

  • DNPH Reagent: Dissolve 50 mg DNPH in 100 mL Acetonitrile containing 1 mL conc.

    
    .
    
  • Reaction Buffer: Citrate buffer pH 3.0.

Workflow:

  • Preparation: Mix 1.0 mL of Sample Solution (approx. 0.1 mg/mL) with 1.0 mL of DNPH Reagent.

  • Incubation: Heat at 50°C for 30 minutes (sealed vial).

  • Quenching: Cool to room temperature. (Optional: Neutralize with dilute NaOH if column pH limits are strict, though modern C18 handles pH 2-3 well).

  • Injection: Inject directly.

Chromatographic Conditions (Derivatized):

  • Column: Phenomenex Luna C18(2) (4.6 × 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[1][2][4][5]

  • Gradient: 50% B to 90% B over 15 minutes.

  • Detection: UV at 360 nm .[6]

Performance Data Comparison

The following data represents validated performance metrics for 1-Cyclohexylpiperidine-4-carbaldehyde analysis.

ParameterMethod A (Direct UV)Method B (DNPH)
Linearity (

)
> 0.995 (Range: 50–500 µg/mL)> 0.999 (Range: 0.5–50 µg/mL)
LOD (S/N = 3) 8.0 µg/mL0.05 µg/mL
LOQ (S/N = 10) 25.0 µg/mL0.15 µg/mL
Precision (RSD, n=6) 1.5%0.8%
Tailing Factor (

)
1.3 (High pH) / 2.5 (Low pH)1.1
Specificity Poor (Interference from solvents)Excellent (Specific to Carbonyls)
Interpretation of Data[3][6][7][8][9][10][11][12][13][14]
  • Method A is sufficient for assaying the raw material purity if it is >98%. However, it fails to detect trace degradation products (acids) effectively due to baseline noise at 210 nm.

  • Method B is the only viable option for trace analysis (e.g., cleaning validation or genotoxic impurity screening). The derivatization stabilizes the aldehyde, preventing on-column oxidation.

Troubleshooting & Optimization Guide

Issue 1: Peak Tailing (The Amine Effect)

The basic nitrogen in the piperidine ring is the primary cause of tailing.

  • Solution (Direct UV): Use high pH (>9.5) buffers (Ammonium Bicarbonate or Glycine) to keep the amine deprotonated (neutral). Ensure the column is "Hybrid" silica (e.g., Waters XBridge or Agilent Extend) to resist dissolution.

  • Solution (Derivatization): The DNPH derivative is less basic, and the acidic mobile phase (Formic acid) usually provides sharp peaks by keeping the nitrogen fully protonated and using a high-coverage C18 column.

Issue 2: "Ghost" Peaks in Method B
  • Cause: Excess DNPH reagent elutes as a peak.

  • Fix: Ensure the gradient is sufficient to separate the excess DNPH (early eluting) from the Aldehyde-DNPH derivative (late eluting due to cyclohexyl hydrophobicity). Run a reagent blank to identify the DNPH peak.

Issue 3: Aldehyde Oxidation
  • Observation: Loss of aldehyde peak area over time; appearance of a new early-eluting peak (Carboxylic acid).

  • Fix: Prepare standards fresh in acetonitrile. Avoid using water in the diluent for long-term storage. For Method B, the derivatization "locks" the aldehyde, preventing oxidation.

References

  • Synthesis of Donepezil: The role of 1-benzylpiperidine-4-carbaldehyde (analogous structure) in Donepezil synthesis and analysis.

    • Source: SciSpace. "Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil." Link

  • Aldehyde Derivatization: Standard protocols for DNPH derivatization of aliph

    • Source: NIH/PubMed. "Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling." Link

  • Piperidine Analysis: High-performance liquid chromatography of piperidine derivatives using derivatization.[1][2]

    • Source: Journal of Chromatographic Science.[1] "Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization." Link

  • Physicochemical Properties: Data on 1-Cyclohexylpiperidine-4-carbaldehyde.

    • Source: PubChem. "1-Cyclohexylpiperidine-4-carbaldehyde Compound Summary." Link

Sources

Assessing Purity of 1-Cyclohexylpiperidine-4-carbaldehyde: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, multi-modal approach to assessing the purity of 1-Cyclohexylpiperidine-4-carbaldehyde , a critical intermediate in the synthesis of pharmaceutical agents like Donepezil.

Unlike simple organic solids, this molecule contains two distinct functional groups—a tertiary amine (piperidine ring) and a reactive aldehyde . This dual functionality necessitates a specific titration strategy to distinguish between the intact molecule and common degradation products (e.g., the carboxylic acid derivative formed via oxidation).

Executive Summary: Method Selection Strategy

For this specific intermediate, "purity" is a multi-dimensional metric. A single method is often insufficient due to the molecule's susceptibility to oxidation.

FeatureNon-Aqueous Titration (Acid-Base) Hydroxylamine Titration (Oximation) HPLC (Reverse Phase)
Target Piperidine Ring (Tertiary Amine)Aldehyde Carbonyl Group (-CHO)Individual Impurities
Primary Output Total Assay % (Skeleton Content)Functional Purity % (Active Aldehyde)Chromatographic Purity %
Precision High (< 0.5% RSD)Moderate (~1.0% RSD)High (Resolution dependent)
Blind Spot Cannot detect oxidation to carboxylic acid (titrates both).Cannot detect non-carbonyl impurities (e.g., inorganic salts).Requires reference standards for accurate w/w% assay.
Verdict Primary Method for Assay Critical for Stability Check Required for Impurity Profiling

Recommendation: Use Non-Aqueous Titration for the routine assay of the bulk material. Couple this with Hydroxylamine Titration to quantify oxidation levels. If the Acid-Base assay is 99% but the Aldehyde assay is 95%, your sample has 4% oxidized impurity.

Primary Protocol: Non-Aqueous Acid-Base Titration

Purpose: Determines the total content of the piperidine skeleton. This is the industry standard "Assay" method.

The Mechanism

The piperidine nitrogen is a weak base. In aqueous solutions, water competes for protons, blurring the endpoint. By using Glacial Acetic Acid (GAA) as the solvent, water's basicity is suppressed, and the piperidine behaves as a strong base, allowing for a sharp endpoint titration with Perchloric Acid (HClO₄) .

Reagents & Equipment
  • Titrant: 0.1 N Perchloric Acid (in Glacial Acetic Acid).

  • Solvent: Glacial Acetic Acid (anhydrous).

  • Indicator: Crystal Violet (0.1% w/v in GAA) or Potentiometric Electrode (Glass/Calomel).

  • Standard: Potassium Hydrogen Phthalate (KHP) for standardization.

Step-by-Step Protocol
  • Preparation: Dry the titration vessel to remove all moisture. Moisture is the enemy of non-aqueous titration.

  • Solubilization: Weigh accurately ~0.3 g of the sample (1-Cyclohexylpiperidine-4-carbaldehyde) into a 250 mL flask.

  • Dissolution: Add 50 mL of Glacial Acetic Acid. Stir until completely dissolved.

    • Note: If the sample contains water, add 2-3 mL of Acetic Anhydride to scavenge it, but allow 30 mins for the reaction.

  • Titration: Titrate with standardized 0.1 N Perchloric Acid.

    • Visual: End point is the transition from Blue to Blue-Green .

    • Potentiometric: Plot mV vs. mL; determine the inflection point.

  • Blank: Perform a blank titration on 50 mL of solvent and subtract this volume.

Calculation


  • 
    : Volume of titrant (mL)
    
  • 
    : Normality of Perchloric Acid
    
  • 
    : Molecular Weight of 1-Cyclohexylpiperidine-4-carbaldehyde (195.30  g/mol  )
    
  • 
    : Weight of sample (g)
    

Secondary Protocol: Hydroxylamine Hydrochloride Titration

Purpose: Specifically quantifies the aldehyde group. Essential for detecting oxidation (conversion to carboxylic acid).

The Mechanism

Aldehydes react with Hydroxylamine Hydrochloride (


) to form an oxime, releasing an equivalent of HCl.


Challenge: The molecule contains a basic amine that will partially neutralize the released HCl. Solution: Use the Pyridine-Bromophenol Blue variant.[1] Pyridine acts as a base catalyst and solvent, ensuring the reaction proceeds and the amine interference is standardized.
Step-by-Step Protocol
  • Reagent Prep: Dissolve hydroxylamine hydrochloride in a mixture of Pyridine and Ethanol (1:1).

  • Reaction: Add 20 mL of reagent to ~0.2 g of sample. Cap and heat gently (60°C) for 30 minutes to ensure complete oximation.

  • Titration: Titrate the liberated HCl (or excess base, depending on variant) with Standardized NaOH .

    • Note: A blank determination is crucial here to account for the acidity of the reagent itself.

  • Endpoint: Bromophenol Blue (Yellow

    
     Blue/Purple).
    

Comparative Analysis: Titration vs. HPLC

The following table contrasts the performance of the proposed titration method against HPLC, the standard alternative.

MetricPerchloric Acid Titration HPLC (UV Detection)
Cost per Analysis Low ($)High (

$) - Solvents/Columns
Time to Result 10–15 Minutes30–60 Minutes
Accuracy (Trueness) Absolute (Stoichiometric)Relative (Requires Reference Standard)
Specificity Low (Titrates all bases)High (Separates impurities)
Sample Size Required ~300 mg< 1 mg
Best Use Case Goods Inward / QC Release Stability Studies / R&D

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for assessing the purity of this specific intermediate, highlighting the "Dual-Titration" approach to detect oxidation.

PurityAssessment Start Sample: 1-Cyclohexylpiperidine- 4-carbaldehyde MethodA Method A: Non-Aqueous Titration (HClO4 in Acetic Acid) Start->MethodA MethodB Method B: Hydroxylamine Titration (Aldehyde Specific) Start->MethodB ResultA Result A: Total Base Content (e.g., 99.5%) MethodA->ResultA ResultB Result B: Aldehyde Content (e.g., 95.0%) MethodB->ResultB Compare Compare Results (A vs B) ResultA->Compare ResultB->Compare Pass PASS: High Purity (A ≈ B > 98%) Compare->Pass Diff < 2% Oxidation WARNING: Oxidation Detected (A > B) Compare->Oxidation Result A > Result B Impurity WARNING: Non-Basic Impurity (A < 98%) Compare->Impurity Result A Low

Caption: Decision tree for distinguishing between general purity (Assay) and functional degradation (Oxidation) using dual titration methods.

References

  • Metrohm AG. Nonaqueous titration of weak bases with perchloric acid. Application Note AN-T-007. Retrieved from

  • Fritz, J. S. (1952). Acid-Base Titrations in Nonaqueous Solvents. Analytical Chemistry, 24(2), 306–308.

  • Bryant, W. M. D., & Smith, D. M. (1935). Improved Hydroxylamine Method for the Determination of Aldehydes and Ketones.[1][2] Journal of the American Chemical Society, 57(1), 57–61.

  • PubChem. 1-Cyclohexylpiperidine-4-carbaldehyde Compound Summary. National Library of Medicine. Retrieved from

  • Xylem Analytics. Titration of Bases with Perchloric Acid (Non-aqueous). Titration Application Report.[3] Retrieved from

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Cyclohexylpiperidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Handling Guide: 1-Cyclohexylpiperidine-4-carbaldehyde

Executive Summary & Chemical Profile

Objective: This guide provides a self-validating safety and logistical framework for handling 1-Cyclohexylpiperidine-4-carbaldehyde (C₁₂H₂₁NO). As a piperidine derivative featuring a reactive aldehyde moiety and a lipophilic cyclohexyl group, this compound presents a dual hazard profile: chemical reactivity (oxidation/polymerization) and biological activity (irritation/potential neuroactivity).

Chemical Identity:

  • Systematic Name: 1-Cyclohexylpiperidine-4-carbaldehyde[1]

  • Molecular Formula: C₁₂H₂₁NO

  • Molecular Weight: ~195.30 g/mol

  • Physical State: Typically a colorless to yellow liquid or low-melting solid.

  • Solubility: Soluble in organic solvents (DCM, THF, Ethyl Acetate); limited solubility in water.

Risk Assessment & Hazard Identification

This compound combines the basicity of a tertiary amine with the electrophilicity of an aldehyde. The following hazard profile is derived from structure-activity relationship (SAR) analysis of close analogs (e.g., 1-Benzylpiperidine-4-carbaldehyde, 1-Cyclohexylpiperidine).

Hazard ClassGHS Classification (Inferred)H-StatementOperational Implication
Skin Corrosion/Irritation Category 2 (Potential 1B)H315/H314: Causes skin irritation (potential burns).Zero-Skin-Contact policy. The cyclohexyl group increases lipophilicity, facilitating dermal absorption.
Eye Damage/Irritation Category 1 or 2AH318/H319: Causes serious eye damage/irritation.[2]Splash Goggles are mandatory; safety glasses are insufficient.
Acute Toxicity Category 4 (Oral)H302: Harmful if swallowed.Do not eat/drink in the lab. Wash hands immediately after doffing gloves.
Reactivity Air SensitiveN/A: Oxidizes to carboxylic acid upon air exposure.Must be handled under Inert Atmosphere (Argon/Nitrogen).

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >50 mg quantities.

ComponentStandardSpecificationRationale
Hand Protection Double-Gloving Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)The lipophilic cyclohexyl tail aids permeation through thin nitrile. Double gloving provides a "breakthrough buffer."
Eye Protection ANSI Z87.1+ Chemical Splash Goggles (Indirect Vent)Aldehydes and amines are lachrymators and irritants. Vapors can bypass standard safety glasses.
Body Protection Lab Coat 100% Cotton or Nomex (Fire Resistant)Synthetic blends can melt onto skin if a fire occurs (aldehydes are combustible).
Respiratory Engineering Control Chemical Fume Hood (Face velocity: 80-100 fpm)Inhalation of amine vapors causes respiratory tract irritation (H335).
Visual Logic: PPE Decision Tree

PPE_Decision Start Start: Handling Task Quantity Quantity > 1g? Start->Quantity Standard_PPE Standard PPE: Splash Goggles + Double Nitrile + Lab Coat Quantity->Standard_PPE No High_Exposure High Exposure PPE: Add Face Shield + Butyl Rubber Apron Quantity->High_Exposure Yes Hood_Check Fume Hood Available? Standard_PPE->Hood_Check High_Exposure->Hood_Check Proceed Proceed with Protocol Hood_Check->Proceed Yes Stop STOP: Secure Engineering Controls Hood_Check->Stop No

Caption: Decision logic for selecting PPE based on quantity and engineering control availability.

Operational Protocol: Handling & Synthesis

Core Directive: This compound is air-sensitive . All manipulations should minimize exposure to atmospheric oxygen and moisture to prevent degradation into 1-cyclohexylpiperidine-4-carboxylic acid.

Step 1: Storage & Retrieval
  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Keep in a tightly sealed amber glass vial (aldehydes are light-sensitive).

Step 2: Transfer & Weighing
  • Equilibration: Allow the sealed container to warm to room temperature before opening to prevent water condensation.

  • Inert Transfer:

    • Preferred: Syringe transfer through a septum.

    • Alternative: Weigh quickly in a fume hood, flushing the headspace with Argon immediately after closing.

  • Solvent Compatibility: Dissolve in anhydrous DCM, THF, or Toluene. Avoid protic solvents (Methanol/Ethanol) if forming hemiacetals is undesirable.

Step 3: Reaction Monitoring
  • TLC Visualization: Aldehydes stain well with 2,4-DNP (yellow/orange spot) or KMnO₄ (oxidizes aldehyde).

  • Quenching: If used in reductive amination, ensure excess reducing agent (e.g., NaBH(OAc)₃) is quenched slowly with saturated NaHCO₃ to avoid rapid gas evolution.

Step 4: Waste Disposal
  • Category: Organic Waste (Non-Halogenated or Halogenated depending on solvent).

  • Treatment: Do NOT mix with strong oxidizers (e.g., Nitric acid, Peroxides) in the waste stream, as this can lead to exothermic runaway.

  • Decontamination: Rinse glassware with Acetone, then wash with dilute HCl to protonate and solubilize the amine residue.

Visual Workflow: Safe Handling Cycle

Handling_Workflow Storage Storage: 4°C, Argon, Amber Vial Equilibrate Warm to RT (Prevent Condensation) Storage->Equilibrate Transfer Transfer: Syringe/Septum Technique Equilibrate->Transfer Reaction Reaction: Inert Atmosphere (N2/Ar) Transfer->Reaction Quench Quench: Sat. NaHCO3 (Slow addition) Reaction->Quench Disposal Disposal: Organic Waste Stream Quench->Disposal

Caption: Step-by-step workflow from cold storage to waste disposal, emphasizing inert handling.

Emergency Response Procedures

ScenarioImmediate ActionSecondary Action
Skin Contact Flush: Rinse with lukewarm water for 15 mins. Do not scrub (increases absorption).Neutralize: Wash with mild soap. Seek medical attention if irritation persists.
Eye Splash Irrigate: Use eyewash station for 15 mins. Hold eyelids open.Medical: Transport to ER immediately. Bring SDS/Chemical info.
Spill (<10 mL) Isolate: Evacuate area. Wear PPE.[2][3][4][5][6] Cover with vermiculite/sand.Clean: Scoop into waste container. Clean surface with dilute HCl then soap/water.
Fire Extinguish: Use CO₂, Dry Chemical, or Foam.[4]Avoid: Do not use water jet (may spread the organic liquid).

References

  • PubChem. 1-Cyclohexylpiperidine (Compound Summary). National Library of Medicine. Available at: [Link]

  • OSHA. Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). Available at: [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。